3-Ethyl-1-pentyn-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8,5-2)6-3/h1,8H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNRPAWKFTXZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212018 | |
| Record name | 1-Pentyn-3-ol, 3-ethyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30212018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6285-06-9 | |
| Record name | 3-Ethyl-1-pentyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyn-3-ol, 3-ethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-1-pentyn-3-ol | |
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| Record name | 1-Pentyn-3-ol, 3-ethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpent-1-yn-3-ol | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-1-pentyn-3-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis and purification, and key analytical data for 3-Ethyl-1-pentyn-3-ol (CAS No: 6285-06-9). This tertiary alkynyl alcohol is a valuable building block in organic synthesis, with applications in the agrochemical, pharmaceutical, and dyestuff fields.[1][2] This document aims to serve as a critical resource for professionals engaged in research and development requiring this versatile chemical intermediate.
Chemical Identity and Physical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a terminal alkyne and a tertiary alcohol functional group, which dictates its reactivity and physical characteristics.
Table 1: Chemical Identifiers and General Properties
| Identifier | Value | Reference |
| IUPAC Name | 3-ethylpent-1-yn-3-ol | [3] |
| CAS Number | 6285-06-9 | [1] |
| Molecular Formula | C₇H₁₂O | [1][3] |
| Molecular Weight | 112.17 g/mol | [1][3] |
| Canonical SMILES | CCC(CC)(C#C)O | [3] |
| InChI Key | PUNRPAWKFTXZIW-UHFFFAOYSA-N | [3] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Boiling Point | 138-140 °C (lit.) | [1] |
| Density | 0.872 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.439 (lit.) | [1] |
| Solubility | Not miscible in water | [1] |
| pKa | 13.34 ± 0.29 (Predicted) | [1] |
Synthesis and Purification: Experimental Protocol
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynyl Grignard reagent to 3-pentanone. The following protocol is a representative procedure based on established methods for analogous tertiary alcohol synthesis.
Synthesis via Grignard Reaction
Reaction Scheme: CH₃CH₂MgBr + HC≡CH → HC≡CMgBr + CH₃CH₃ HC≡CMgBr + (CH₃CH₂)₂CO → (CH₃CH₂)₂C(OMgBr)C≡CH (CH₃CH₂)₂C(OMgBr)C≡CH + H₃O⁺ → (CH₃CH₂)₂C(OH)C≡CH + Mg²⁺ + Br⁻ + H₂O
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Dry acetylene gas
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon), prepare ethylmagnesium bromide by slowly adding a solution of ethyl bromide in anhydrous THF to magnesium turnings. Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0-10 °C to form a suspension of ethynylmagnesium bromide.
-
Reaction with 3-Pentanone: Cool the ethynylmagnesium bromide suspension to 0 °C in an ice bath. Slowly add a solution of 3-pentanone in anhydrous THF to the Grignard reagent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. This will protonate the alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude this compound is typically purified by vacuum distillation .
-
Set up a fractional distillation apparatus suitable for reduced pressure.
-
Heat the crude oil under vacuum.
-
Collect the fraction boiling at the appropriate temperature range for the applied pressure. The literature boiling point is 138-140 °C at atmospheric pressure, which will be significantly lower under vacuum.
Logical Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Table 3: Key Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Data available on SpectraBase. Typical signals would include triplets and quartets for the ethyl groups, a singlet for the hydroxyl proton, and a singlet for the acetylenic proton. | [3] |
| ¹³C NMR | Data available on SpectraBase. Characteristic peaks include those for the sp-hybridized carbons of the alkyne, the quaternary carbinol carbon, and the carbons of the ethyl groups. | [3][4] |
| IR Spectroscopy | Expected absorptions include a strong, broad band around 3300-3400 cm⁻¹ (O-H stretch), a sharp band around 3300 cm⁻¹ (≡C-H stretch), and a weak band around 2100 cm⁻¹ (C≡C stretch). | [3] |
| Mass Spectrometry | The NIST Mass Spectrometry Data Center reports a top peak (m/z) at 83. | [3] |
Safety and Handling
This compound is a flammable liquid and vapor.[3] Appropriate safety precautions must be taken during its handling and storage.
Table 4: Hazard Information
| Hazard | GHS Classification | Precautionary Statements | Reference |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | [3] |
| GHS Pictogram | GHS02 (Flame) | ||
| Signal Word | Warning | ||
| Flash Point | 37 °C (98.6 °F) - closed cup | ||
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Incompatible with strong oxidizing agents. | P210, P233, P403+P235 | [2][3] |
Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
3-Ethyl-1-pentyn-3-ol IUPAC name and synonyms
An In-depth Technical Guide to 3-Ethyl-1-pentyn-3-ol
Introduction
This compound is a tertiary acetylenic alcohol used as an intermediate in the agrochemical, pharmaceutical, and dyestuff fields.[1][2][3] This technical guide provides a comprehensive overview of its chemical identity, properties, and a representative synthetic protocol.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 3-ethylpent-1-yn-3-ol .[3][4] It is also known by several synonyms, which are listed below:
Chemical Structure and Properties
A logical relationship diagram illustrating the connection between the various names and the chemical structure is provided below.
Caption: Relationship between IUPAC name, synonyms, and chemical structure.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H12O | [1][3][4] |
| Molecular Weight | 112.17 g/mol | [1][4] |
| CAS Number | 6285-06-9 | [1][4] |
| EC Number | 228-512-1 | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 138-140 °C | [1] |
| Density | 0.872 g/mL at 20 °C | [1] |
| Flash Point | 37 °C (98.6 °F) - closed cup | |
| Solubility in Water | Not miscible | [1][2] |
| InChI Key | PUNRPAWKFTXZIW-UHFFFAOYSA-N | [3][4] |
| SMILES | CCC(O)(CC)C#C | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the nucleophilic addition of an ethynyl group to a ketone. A common method involves the reaction of an acetylide, formed from acetylene, with 3-pentanone. The following is a representative experimental protocol.
Reaction:
Ethynylmagnesium bromide + 3-Pentanone → this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas
-
3-Pentanone (diethyl ketone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.
-
Formation of Acetylide: Once the Grignard reagent is formed, bubble dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form ethynylmagnesium bromide (a bromo-magnesium acetylide) and ethane gas.
-
Reaction with Ketone: Cool the solution of ethynylmagnesium bromide in an ice bath. Add a solution of 3-pentanone in anhydrous THF dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quenching and Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure.
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[2][4] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[2] Incompatible materials include strong oxidizing agents.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
References
- 1. This compound | 6285-06-9 [m.chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. L06335.14 [thermofisher.com]
- 4. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98.0 6285-06-9 [sigmaaldrich.com]
- 6. 3-乙基-1-戊炔-3-醇 98.0% | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide: 3-Ethyl-1-pentyn-3-ol (CAS 6285-06-9)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The compound with CAS number 6285-06-9 is chemically identified as 3-Ethyl-1-pentyn-3-ol.[1][2] It is a tertiary acetylenic alcohol.
This compound is also known by several synonyms, including:
-
1-Pentyn-3-ol, 3-ethyl-[1]
-
3-Ethylpent-1-yn-3-ol[2]
-
Diethylethynylcarbinol[2]
-
(1-Ethyl-1-hydroxypropyl)acetylene
-
3-Aethyl-pentin-(1)-ol-(3)[1]
-
Diaethyl-aethenyl-carbinol[1]
Structural and Physicochemical Properties
Molecular Formula: C₇H₁₂O[1][2]
Molecular Weight: 112.17 g/mol [1][2]
Chemical Structure:
Caption: 2D structure of this compound.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Physical Form | Clear, colorless to pale yellow liquid | [3] |
| Melting Point | -32.2 °C | [3] |
| Boiling Point | 138-140 °C (lit.) | [3] |
| Density | 0.872 g/mL at 20 °C (lit.) | [3] |
| Refractive Index | 1.439 (n20/D) | [3] |
| Solubility | Not miscible in water | [3] |
| Flash Point | 38 °C | [3] |
| pKa | 13.34 ± 0.29 (Predicted) | [3] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹³C NMR Chemical Shifts (based on general principles):
-
Quaternary carbinol carbon (C-OH): ~65-85 ppm
-
Alkynyl carbons (-C≡CH): ~65-90 ppm
-
Methylene carbons (-CH₂-): ~30-40 ppm
-
Methyl carbons (-CH₃): ~5-15 ppm
Expected ¹H NMR Spectral Features:
-
Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
-
Alkynyl proton (≡C-H): A singlet around 2-3 ppm.
-
Methylene protons (-CH₂-): A quartet due to coupling with the adjacent methyl protons.
-
Methyl protons (-CH₃): A triplet due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| ~3300 (strong, sharp) | ≡C-H | Stretch |
| ~3600-3200 (strong, broad) | O-H | Stretch (H-bonded) |
| ~2970-2850 | C-H (alkyl) | Stretch |
| ~2120 (weak) | -C≡C- | Stretch |
| ~1100 | C-O | Stretch |
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available through the NIST WebBook, which indicates an electron ionization (EI) mass spectrum has been recorded.[4] The fragmentation pattern would be expected to show a prominent peak for the loss of an ethyl group (M-29) and a peak for the propargyl cation.
Synthesis Protocol
A common and effective method for the synthesis of tertiary acetylenic alcohols such as this compound is the nucleophilic addition of an ethynyl Grignard reagent to a ketone.
Reaction Principle
The synthesis involves the reaction of diethyl ketone with ethynylmagnesium bromide. The ethynyl Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the diethyl ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Diethyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction under inert atmosphere (e.g., three-necked flask, dropping funnel, reflux condenser, gas inlet tube)
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF.
-
Once the Grignard reagent is formed, cool the solution in an ice bath.
-
Bubble purified acetylene gas through the stirred solution. The formation of a precipitate indicates the formation of ethynylmagnesium bromide.
-
-
Reaction with Diethyl Ketone:
-
While maintaining the inert atmosphere and cooling, add a solution of diethyl ketone in anhydrous THF dropwise to the stirred suspension of ethynylmagnesium bromide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Biological Activity and Applications
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This compound is primarily utilized in the fields of agrochemicals, pharmaceuticals, and dyestuffs as a chemical intermediate or building block.[3] Its bifunctional nature, containing both a hydroxyl group and a terminal alkyne, makes it a versatile precursor for the synthesis of more complex molecules.
Safety Information
This compound is a flammable liquid and vapor. Standard safety precautions for handling flammable organic compounds should be followed, including working in a well-ventilated area and avoiding ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Spectroscopic and Synthetic Profile of 3-Ethylpent-1-yn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-ethylpent-1-yn-3-ol (CAS No: 6285-06-9), a valuable building block in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical industries where novel molecular scaffolds are of high interest.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-ethylpent-1-yn-3-ol, facilitating its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | s | 1H | ≡C-H |
| ~1.9 | s | 1H | O-H |
| ~1.6 | q | 4H | -CH₂- |
| ~1.0 | t | 6H | -CH₃ |
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| ~87 | -C≡ |
| ~73 | ≡C-H |
| ~72 | C-OH |
| ~35 | -CH₂- |
| ~8 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H stretch (alcohol) |
| ~3300 | ≡C-H stretch (alkyne) |
| ~2970 | C-H stretch (aliphatic) |
| ~2100 | C≡C stretch (alkyne) |
| ~1150 | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 112 | [M]⁺ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 83 | [M - C₂H₅]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
Synthesis of 3-Ethylpent-1-yn-3-ol via Grignard Reaction
This protocol describes a general method for the synthesis of 3-ethylpent-1-yn-3-ol using an ethynyl Grignard reagent and diethyl ketone.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetylene gas (or ethynylmagnesium bromide solution)
-
Diethyl ketone (3-pentanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, continue to stir the mixture for 30 minutes.
-
Formation of the Ethynyl Grignard Reagent: Bubble dry acetylene gas through the freshly prepared ethylmagnesium bromide solution at 0 °C. The completion of the reaction can be monitored by the cessation of ethane evolution. Alternatively, a commercially available solution of ethynylmagnesium bromide can be used.
-
Reaction with Diethyl Ketone: Cool the ethynylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of diethyl ketone in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture slowly into a stirred solution of saturated aqueous ammonium chloride to quench the reaction. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-ethylpent-1-yn-3-ol as a colorless to pale yellow liquid.[1]
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Prepare a ~5% (w/v) solution of 3-ethylpent-1-yn-3-ol in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.
IR Spectroscopy:
-
Acquire the spectrum of a thin film of the neat liquid sample between two sodium chloride or potassium bromide plates using an FTIR spectrometer.
Mass Spectrometry:
-
Obtain the mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).
Visualizations
The following diagram illustrates the synthetic pathway for 3-ethylpent-1-yn-3-ol.
Caption: Synthesis of 3-ethylpent-1-yn-3-ol via Grignard reaction.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Ethyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-1-pentyn-3-ol. This document presents predicted spectral data, outlines comprehensive experimental protocols for acquiring such spectra, and includes visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction to this compound and its Spectroscopic Analysis
This compound is a tertiary alcohol containing both a terminal alkyne and two ethyl groups attached to the carbinol carbon. Its molecular structure presents a unique set of proton and carbon environments, making NMR spectroscopy an ideal tool for its characterization. This guide serves as a reference for the interpretation of its NMR spectra, which is crucial for identity confirmation, purity assessment, and structural elucidation in research and development settings.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift theory and spectral databases. The spectra are referenced to a standard solvent, Chloroform-d (CDCl₃).
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -OH | ~2.5 | Singlet (broad) | - | 1H |
| ≡C-H | 2.45 | Singlet | - | 1H |
| -CH₂- | 1.65 | Quartet | 7.5 | 4H |
| -CH₃ | 1.05 | Triplet | 7.5 | 6H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C≡C-H | 88.0 |
| C ≡C-H | 72.0 |
| C -OH | 73.0 |
| -C H₂- | 35.0 |
| -C H₃ | 8.5 |
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality ¹H and ¹³C NMR spectra requires careful sample preparation and instrument setup. The following is a detailed methodology for these experiments.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or brief sonication.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for NMR analysis.
Caption: Molecular structure of this compound.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-ethyl-1-pentyn-3-ol, a tertiary alkynic alcohol. This document details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and logical diagrams to illustrate key concepts and workflows.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By passing infrared radiation through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of its defining functional groups: the hydroxyl (-OH) group, the terminal alkyne (-C≡CH), and the alkyl (C-H and C-C) structures.
Predicted Infrared Absorption Data
While a publicly available, peer-reviewed high-resolution spectrum of this compound is not readily accessible, the expected absorption peaks can be accurately predicted based on the well-established characteristic frequencies of its constituent functional groups and data from analogous compounds. The following table summarizes the anticipated quantitative data from an IR analysis of this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3400 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |
| ~3300 | Strong, Sharp | ≡C-H | Stretching |
| 2970-2850 | Medium-Strong | C-H | Stretching (sp³ hybridized) |
| ~2120 | Weak-Medium | C≡C | Stretching |
| ~1460 and ~1380 | Medium | C-H | Bending (in CH₂ and CH₃) |
| ~1150 | Medium | C-O | Stretching (Tertiary Alcohol) |
Key Features of the Spectrum
The IR spectrum of this compound is distinguished by several key features:
-
Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the region of 3200-3550 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.
-
Terminal Alkyne (C≡C-H): Two characteristic peaks confirm the presence of the terminal alkyne. A strong and sharp absorption at approximately 3300 cm⁻¹ corresponds to the stretching of the sp-hybridized C-H bond. A weaker absorption, due to the stretching of the carbon-carbon triple bond, is anticipated in the 2100-2260 cm⁻¹ range.[1][2]
-
Alkyl Groups (C-H): Absorptions corresponding to the C-H stretching vibrations of the two ethyl groups will appear in the 2850-3000 cm⁻¹ region.
-
Tertiary Alcohol (C-O): The stretching vibration of the C-O bond in a tertiary alcohol typically appears as a medium intensity band around 1150 cm⁻¹.[3]
Experimental Protocol for Infrared Spectral Acquisition
The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.
Objective: To acquire a high-quality infrared spectrum of this compound for functional group analysis.
Materials:
-
This compound sample
-
FTIR Spectrometer (e.g., a Bruker IFS 85 or similar)[4] equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lens tissue or soft, lint-free wipes
Methodology using ATR-FTIR:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal surface must be clean and free of any residues from previous analyses.
-
Background Spectrum: A background spectrum of the ambient environment (air) is collected. This is crucial to correct for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts.
-
Sample Application: Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.
-
Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the ATR crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, the ATR crystal should be thoroughly cleaned using a soft tissue dampened with an appropriate solvent, such as isopropanol, and allowed to dry completely.
Methodology using Salt Plates (Thin Film Method):
-
Plate Preparation: Ensure the salt plates (e.g., KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.
-
Sample Application: Place one or two drops of this compound onto the surface of one salt plate.
-
Film Formation: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Spectrum Acquisition: Place the assembled salt plates into the sample holder of the FTIR spectrometer and acquire the spectrum as described in the ATR method.
-
Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a suitable solvent and a soft cloth. Store the plates in a desiccator to prevent fogging from atmospheric moisture.
Visualizations
The following diagrams illustrate the relationship between the molecular structure of this compound and its IR spectrum, as well as the experimental workflow.
Caption: Correlation of functional groups in this compound with their IR absorption regions.
Caption: Step-by-step workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.
References
Mass Spectrometry Fragmentation of 3-Ethyl-1-pentyn-3-ol: A Technical Guide
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-Ethyl-1-pentyn-3-ol. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's behavior under mass spectrometric conditions.
Introduction
This compound is a tertiary acetylenic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex matrices. Under electron ionization, the molecule is expected to undergo several characteristic fragmentation pathways, primarily driven by the presence of the hydroxyl group and the tertiary carbon center.
Predicted Fragmentation Pathways
Upon electron ionization, this compound will form a molecular ion (M⁺•). However, for tertiary alcohols, the molecular ion peak is often weak or entirely absent in the mass spectrum due to its instability.[2][3] The fragmentation is predicted to be dominated by α-cleavage and dehydration reactions.[4][5][6]
Alpha-Cleavage
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This is a common and energetically favorable fragmentation pathway for alcohols as it leads to the formation of a stable oxonium ion.[6] For this compound, two primary α-cleavage pathways are anticipated:
-
Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C-C bond between the tertiary carbon and one of the ethyl groups results in the loss of an ethyl radical (mass = 29 u). This pathway is expected to be highly favorable due to the formation of a stable, resonance-stabilized oxonium ion at m/z 83.
-
Loss of an Ethynyl Radical (•C₂H): Cleavage of the C-C bond between the tertiary carbon and the ethynyl group leads to the loss of an ethynyl radical (mass = 25 u). This would result in the formation of an ion at m/z 87.
Dehydration
The elimination of a neutral water molecule (H₂O, mass = 18 u) is another characteristic fragmentation pathway for alcohols.[3][6] This process, known as dehydration, would lead to the formation of a radical cation at m/z 94. This ion, an enyne, may undergo further fragmentation.
Secondary Fragmentation
The primary fragment ions can undergo subsequent fragmentation, leading to a more complex mass spectrum. For instance, the ion at m/z 83, formed by the loss of an ethyl radical, could potentially lose a molecule of carbon monoxide (CO, mass = 28 u) or an ethylene molecule (C₂H₄, mass = 28 u) through rearrangement, although these are generally less common pathways for this type of ion. The ion at m/z 94 from dehydration could lose a methyl radical (•CH₃, mass = 15 u) to form an ion at m/z 79.
Data Presentation: Predicted Mass Spectrum
The following table summarizes the predicted major fragment ions for this compound under electron ionization. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Fragment | Formula | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 112 | Molecular Ion | [C₇H₁₂O]⁺• | Ionization of parent molecule | Very Low to Absent | |
| 97 | [M - CH₃]⁺ | [C₆H₉O]⁺ | Loss of a methyl radical from one of the ethyl groups (less favored α-cleavage) | Low | |
| 94 | [M - H₂O]⁺• | [C₇H₁₀]⁺• | Dehydration | Moderate | |
| 83 | [M - C₂H₅]⁺ | [C₅H₇O]⁺ | α-Cleavage: Loss of an ethyl radical | High (likely Base Peak) | |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Cleavage of the C-O bond and loss of •C₃H₃O | Moderate | |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Further fragmentation of larger ions | Moderate | |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [C₃H₇]⁺ or [C₂H₃O]⁺ | Fragmentation of the alkyl chains or oxygen-containing fragments | High | |
| 29 | [C₂H₅]⁺ | [C₂H₅]⁺ | Ethyl cation | Moderate | |
| 27 | [C₂H₃]⁺ | [C₂H₃]⁺ | Ethynyl cation or vinyl cation | Moderate |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for acquiring an electron ionization mass spectrum of this compound.
Instrumentation:
-
A high-resolution or low-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Gas chromatograph (GC) for sample introduction, if the sample is part of a mixture. Direct insertion probe for pure samples.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Sample Introduction:
-
GC-MS: Inject 1 µL of the prepared solution into the GC. The GC column (e.g., a non-polar column like DB-5) will separate the analyte from the solvent and any impurities. The GC oven temperature program should be optimized to ensure good chromatographic separation and peak shape.
-
Direct Insertion Probe: Place a small amount of the pure sample into a capillary tube and insert it into the mass spectrometer via the direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.
-
-
Ionization: The volatile sample molecules are introduced into the ion source, where they are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ionization of the molecule to form the molecular ion and subsequent fragmentation.
-
Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (if present) and the various fragment ions. The fragmentation pattern is then interpreted to elucidate the structure of the analyte.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Caption: General experimental workflow for EI-MS analysis.
References
- 1. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Solubility characteristics of 3-Ethyl-1-pentyn-3-ol in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-1-pentyn-3-ol in various solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide presents a combination of qualitative solubility information, data from a close structural analog, and a detailed, generalized experimental protocol for solubility determination.
Introduction to this compound
This compound is a tertiary acetylenic alcohol with a chemical structure that influences its solubility profile. Its molecular structure consists of a hydrophilic hydroxyl (-OH) group and a hydrophobic hydrocarbon backbone, including two ethyl groups and a terminal alkyne. This amphiphilic nature dictates its interaction with various solvents.
Qualitative Solubility of this compound
Multiple sources consistently describe the solubility of this compound in qualitative terms. It is generally characterized as being soluble in organic solvents while having poor solubility in water.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility Description |
| Water | Not miscible[1][2] |
| Organic Solvents | Soluble[3] |
The term "not miscible" suggests that this compound and water will form two distinct layers when mixed, indicating very low solubility.
Expected Solubility Based on Chemical Structure
The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar hydroxyl group in this compound allows for hydrogen bonding with polar solvents. However, the surrounding bulky ethyl groups can cause steric hindrance, potentially limiting the accessibility of the hydroxyl group for solvation by water molecules. Furthermore, the overall hydrocarbon content of the molecule contributes to its hydrophobic character. This balance between the hydrophilic hydroxyl group and the hydrophobic alkyl structure results in its limited aqueous solubility and good solubility in less polar organic solvents.
Solubility of a Structural Analog: 3-Methyl-1-pentyn-3-ol
To provide a more quantitative insight, the solubility of a closely related, less sterically hindered tertiary acetylenic alcohol, 3-Methyl-1-pentyn-3-ol, is presented. This data can serve as a useful proxy for estimating the solubility behavior of this compound.
Table 2: Semi-Quantitative Solubility of 3-Methyl-1-pentyn-3-ol
| Solvent | Solubility Description |
| Acetone | Miscible |
| Alcohol | Miscible |
| Benzene | Miscible |
| Carbon Tetrachloride | Miscible |
| Chloroform | Miscible |
| Diethyl Ether | Soluble |
| Ethyl Acetate | Miscible |
| Water | Miscible |
Source: Sigma-Aldrich
The miscibility of 3-Methyl-1-pentyn-3-ol in water suggests that the presence of the hydroxyl and terminal alkyne groups contributes significantly to its polarity. The increased steric bulk from two ethyl groups in this compound, compared to a methyl and an ethyl group in the analog, is the likely reason for its reduced water solubility.
Experimental Protocol for Solubility Determination
While a specific, published experimental protocol for determining the solubility of this compound was not found, a generalized protocol based on the well-established shake-flask method can be employed. This method is considered reliable for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and filters (0.45 µm)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solute to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography with UV detection - HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL, mg/L, or mol/L.
Visualizations
The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.
Caption: Logical relationship of factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
3-Ethyl-1-pentyn-3-ol: A Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions associated with 3-Ethyl-1-pentyn-3-ol. The information is intended to support safe handling and use of this compound in a laboratory and research environment. All quantitative data has been summarized for clarity, and logical relationships between hazards and safety measures are illustrated.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate the necessary storage conditions, handling procedures, and appropriate emergency responses.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [1][2] |
| Molecular Weight | 112.17 g/mol | [1][3] |
| CAS Number | 6285-06-9 | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 138-140 °C | [4][5] |
| Density | 0.872 - 0.873 g/mL at 20 °C | [4][5] |
| Flash Point | 37 - 38 °C (98.6 - 100 °F) - closed cup | [3][5] |
| Refractive Index | 1.4360 - 1.4400 @ 20 °C | [2] |
| Solubility | Not miscible in water | [4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential for causing irritation.
GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | GHS02 (Flame) |
Key Hazards:
-
Flammability: The compound is a flammable liquid with a relatively low flash point.[5][6] Vapors are heavier than air and may travel along the ground to a distant ignition source, causing a flashback. Vapors can also form explosive mixtures with air, posing an explosion hazard in confined spaces.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not publicly available. However, the data presented in this guide are typically generated using standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials).
-
Flash Point: Commonly determined using a closed-cup method, such as the Pensky-Martens or Cleveland open-cup apparatus. These tests involve heating the substance and introducing a small flame at intervals to determine the lowest temperature at which the vapors ignite.
-
Boiling Point: Measured by distillation, identifying the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.
-
Density: Can be determined using a pycnometer, hydrometer, or an oscillating U-tube density meter.
-
Irritation Studies: Typically involve in vitro or in vivo tests to assess the potential of a substance to cause reversible inflammatory effects on skin and eyes.
Hazard Control and Safety Precautions
A multi-layered approach to safety is crucial when handling this compound, encompassing engineering controls, administrative controls, and personal protective equipment.
Caption: Logical Flow of Hazard Mitigation for this compound
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[7] All potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[6][7]
-
Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent the build-up of static electricity, which can serve as an ignition source.[6] Use non-sparking tools.[6][7]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.
Administrative Controls:
-
Develop and strictly follow Standard Operating Procedures (SOPs) for the handling and storage of this chemical.
-
Ensure all personnel are thoroughly trained on the hazards and safe handling procedures.
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge.
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Situation | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected skin area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and eliminate all ignition sources. Ventilate the area. Wear appropriate PPE. Contain the spill using a non-combustible absorbent material such as sand or earth. Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal. |
| Fire | Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish the fire.[7] Water spray may be inefficient but can be used to cool closed containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Disposal Considerations
Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This material should be handled as hazardous waste and disposed of at an approved waste disposal plant.[6][7] Do not allow it to enter drains or waterways.
References
- 1. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6285-06-9 [m.chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 1-Pentyn-3-ol | C5H8O | CID 92981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 3-乙基-1-戊炔-3-醇 98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. infochems.co.kr [infochems.co.kr]
A Comprehensive Technical Guide to the Synthesis of Tertiary Alkynols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary alkynols, propargyl alcohols with a tertiary carbinol center, are pivotal structural motifs in organic synthesis and medicinal chemistry. Their utility stems from the rich chemistry of the alkyne functionality, which allows for a wide array of transformations, and the steric and electronic properties conferred by the tertiary alcohol.[1] In drug discovery, the incorporation of a tertiary alcohol can enhance metabolic stability by blocking potential oxidation sites, a common metabolic pathway for primary and secondary alcohols.[1] This strategic modification can lead to improved pharmacokinetic profiles, making the synthesis of tertiary alkynols a critical area of research for the development of novel therapeutics. This guide provides an in-depth review of the core synthetic methodologies for accessing tertiary alkynols, with a focus on practical experimental protocols, comparative data, and applications in drug development.
Core Synthetic Methodologies
The principal strategies for the synthesis of tertiary alkynols involve the nucleophilic addition of an acetylide to a ketone. The three most prominent methods—the Favorskii reaction, Grignard reagent addition, and organolithium reagent addition—are detailed below.
The Favorskii Reaction
The Favorskii reaction, in the context of tertiary alkynol synthesis, involves the nucleophilic addition of a terminal alkyne to a ketone under basic conditions.[2] A metal acetylide is generated in situ, which then attacks the electrophilic carbonyl carbon of the ketone.[2]
The reaction proceeds in two main steps:
-
Deprotonation: A strong base, typically a hydroxide or an alkoxide, deprotonates the terminal alkyne to form a metal acetylide.[2]
-
Nucleophilic Addition: The acetylide anion then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form an alkoxide intermediate. Subsequent protonation upon workup yields the tertiary alkynol.[2]
The following is a representative protocol for the synthesis of 2-methyl-3-butyn-2-ol from acetone and acetylene.
Materials:
-
Acetone
-
Acetylene gas
-
Potassium hydroxide (KOH)
-
Liquid ammonia
-
Salting-out agent (e.g., potassium carbonate)
-
Anhydrous ether
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide in liquid ammonia to act as the catalyst and solvent.
-
Introduce acetylene gas into the solution, allowing it to dissolve and react with the potassium hydroxide to form potassium acetylide.
-
Slowly add acetone to the reaction mixture while maintaining the temperature between 30-55°C. The reaction is typically complete within 1-3 hours.
-
After the reaction is complete, flash off the ammonia.
-
Perform a salting-out dehydration step, followed by continuous rectification to obtain the purified 2-methyl-3-butyn-2-ol.[3]
Grignard Reagent Addition
The addition of an alkynyl Grignard reagent to a ketone is a widely used and versatile method for the synthesis of tertiary alkynols.[4] This method offers a high degree of control and predictability.
The reaction involves the following steps:
-
Grignard Reagent Formation: An alkynyl halide is reacted with magnesium metal in an ethereal solvent to form the alkynyl Grignard reagent (R-C≡C-MgX).
-
Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.[4]
-
Workup: Acidic workup protonates the alkoxide to yield the final tertiary alkynol.[4]
The following protocol details the synthesis of 2-methyl-2-hexanol from 1-bromobutane and acetone.
Materials:
-
1-Bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetone
-
25% aqueous ammonium chloride solution
-
Ice
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, slowly add a solution of 1-bromobutane in anhydrous diethyl ether to magnesium turnings. The reaction is initiated, and once started, the remaining solution is added at a rate to maintain a gentle reflux.[5]
-
Reaction with Ketone: Cool the Grignard reagent solution and slowly add a solution of anhydrous acetone in diethyl ether. The reaction is vigorous and the addition rate should be controlled to prevent boiling over.[5]
-
Hydrolysis and Purification: Prepare a mixture of 25% aqueous ammonium chloride and crushed ice. Slowly pour the reaction mixture into the ice mixture with vigorous stirring. Separate the ether layer, dry it over a suitable drying agent (e.g., anhydrous MgSO4), and remove the solvent by distillation to obtain the crude product. Further purification can be achieved by distillation.[5]
Organolithium Reagent Addition
Organolithium reagents are highly reactive nucleophiles that readily add to ketones to form tertiary alkynols.[6] Their increased reactivity compared to Grignard reagents can be advantageous for reactions with sterically hindered ketones.[7]
The mechanism is analogous to the Grignard reaction:
-
Organolithium Reagent Formation: A terminal alkyne is deprotonated by a strong base like n-butyllithium to form the lithium acetylide.
-
Nucleophilic Addition: The lithium acetylide attacks the carbonyl carbon of the ketone to form a lithium alkoxide intermediate.[2]
-
Workup: An acidic workup protonates the alkoxide to give the tertiary alkynol.[2]
This protocol describes the synthesis of a tertiary alkynol using lithium acetylide and (-)-fenchone.
Materials:
-
Acetylene gas
-
Butyllithium solution
-
Tetrahydrofuran (THF), anhydrous
-
(-)-Fenchone
Procedure:
-
Preparation of Lithium Acetylide: In an oven-dried flask under a nitrogen atmosphere, cool a solution of THF to -78°C. Add butyllithium solution. Separately, prepare a solution of acetylene in cold THF. Transfer the cold acetylene solution to the reaction flask, followed by the slow addition of the butyllithium solution to form lithium acetylide.[8]
-
Reaction with Ketone: Slowly add (-)-fenchone to the lithium acetylide solution at -78°C. The solution will typically turn yellow.[8]
-
Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Purification can be performed by chromatography.[8]
Quantitative Data Comparison
The choice of synthetic method often depends on factors such as substrate scope, yield, and reaction conditions. The following tables provide a comparative summary of quantitative data for the synthesis of various tertiary alkynols using the discussed methodologies.
Table 1: Comparison of Yields for the Synthesis of Tertiary Alkynols
| Ketone Substrate | Alkyne/Organometallic Reagent | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | Acetylene | Favorskii | Liquid NH₃ | 30-55 | 1-3.2 | 81.9 | [3] |
| Alkyl Aryl Ketones | Acetylene | Favorskii | KOH-EtOH-H₂O-DMSO | 10-15 | 2 | up to 91 | [9] |
| Acetone | n-Butylmagnesium bromide | Grignard | Diethyl ether | Reflux | 1 | - | [5] |
| Benzophenone | Phenylmagnesium bromide | Grignard | Diethyl ether | Room Temp | - | - | [10] |
| (-)-Fenchone | Lithium Acetylide | Organolithium | THF | -78 | - | - | [8] |
Table 2: Asymmetric Synthesis of Tertiary Propargylic Alcohols
| Ketone | Alkyne | Catalyst/Chiral Auxiliary | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Various Aldehydes | Terminal Alkynes | N-methylephedrine/Zn(OTf)₂ | up to 99 | High | [11] |
| Aromatic Ketones | Phenylacetylene | Schiff-base amino alcohols | - | - | [12] |
| Aldehydes | Ynones | Chiral N-heterocyclic carbene | High | - | [13] |
Applications in Drug Development
The synthesis of tertiary alkynols is of significant interest to the pharmaceutical industry. The presence of this motif can confer desirable pharmacological properties. A prominent example is the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz , used in the treatment of HIV.[12]
Synthesis of Efavirenz
The synthesis of Efavirenz highlights the practical application of tertiary alkynol synthesis. A key step in its synthesis involves the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone.[12] This transformation establishes the chiral tertiary alcohol center crucial for its biological activity.
General Experimental Workflow
The synthesis of tertiary alkynols, like most organic syntheses, follows a general workflow from reaction setup to product characterization.
Conclusion
The synthesis of tertiary alkynols is a well-established yet continually evolving field in organic chemistry. The Favorskii reaction, Grignard reagent addition, and organolithium reagent addition remain the cornerstone methodologies, each offering distinct advantages in terms of reactivity, substrate scope, and operational simplicity. The development of asymmetric variants of these reactions has further expanded their utility, enabling the synthesis of enantiomerically enriched tertiary alkynols, which are crucial for the development of chiral drugs. As the demand for more complex and metabolically robust drug candidates continues to grow, the strategic synthesis of tertiary alkynols will undoubtedly play an increasingly important role in the future of medicinal chemistry and drug development.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 3. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 4. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 13. Enantioselective Synthesis of Tertiary Propargylic Alcohols under N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Ethyl-1-pentyn-3-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-Ethyl-1-pentyn-3-ol, a tertiary alkynyl alcohol, through a Grignard reaction. This method involves the preparation of an ethynyl Grignard reagent and its subsequent nucleophilic addition to 3-pentanone. The Grignard reaction is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This protocol details the necessary reagents, experimental setup, step-by-step procedure, safety precautions, and expected analytical data. A summary of quantitative data is presented in tabular format, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility.
Introduction
Grignard reagents (organomagnesium halides, R-Mg-X) are potent nucleophiles and strong bases that readily react with various electrophiles, including carbonyl compounds like ketones. The addition of a Grignard reagent to a ketone is a classic and highly efficient method for the synthesis of tertiary alcohols. The synthesis of this compound is achieved by the nucleophilic attack of an ethynyl Grignard reagent, such as ethynylmagnesium bromide, on the carbonyl carbon of 3-pentanone (diethyl ketone). This reaction proceeds through a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields the desired this compound. This compound can serve as a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₁₂O | - | [1] |
| Molecular Weight | 112.17 | g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | - | [2] |
| Boiling Point | 138-140 | °C | [3] |
| Density | 0.872 | g/mL at 20 °C | [3] |
| Refractive Index | 1.4360-1.4400 | @ 20 °C | [2] |
| Purity (Assay) | ≥97.5 | % (GC) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Description | Source |
| IR (Infrared) | ~3300 (broad), ~3300 (sharp), ~2970, ~2100 | O-H stretch, ≡C-H stretch, C-H stretch, C≡C stretch | [1] |
| ¹H NMR (Proton) | δ ~2.4 (s, 1H), δ ~1.9 (s, 1H, OH), δ ~1.6 (q, 4H), δ ~1.0 (t, 6H) | ≡C-H, -OH, -CH₂-, -CH₃ | [1] |
| ¹³C NMR (Carbon) | δ ~88, δ ~72, δ ~72, δ ~34, δ ~8 | C≡C, C≡C, C-OH, -CH₂-, -CH₃ | [4] |
Experimental Protocol
This protocol is adapted from established procedures for Grignard reactions with alkynes and ketones.
Materials and Reagents
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (dried)
-
3-Pentanone (diethyl ketone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Iodine (crystal for initiation)
Equipment
-
Three-necked round-bottom flask (flame-dried)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Gas inlet tube
-
Nitrogen or Argon gas supply
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure
Part A: Preparation of Ethynylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine and a minimal amount of anhydrous THF.
-
Formation of Ethylmagnesium Bromide: Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel to the magnesium turnings. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a steady reflux.
-
Formation of Ethynylmagnesium Bromide: After the formation of ethylmagnesium bromide is complete, cool the flask to 0 °C using an ice bath. Bubble dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form ethynylmagnesium bromide and ethane gas, which will evolve from the reaction.
Part B: Reaction with 3-Pentanone
-
Addition of Ketone: While maintaining the temperature at 0 °C, slowly add a solution of 3-pentanone in anhydrous THF to the freshly prepared ethynylmagnesium bromide solution via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This step will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: General mechanism of the Grignard reaction for this compound synthesis.
References
Laboratory Scale Preparation of 3-Ethyl-1-pentyn-3-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 3-Ethyl-1-pentyn-3-ol, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds and other specialty chemicals.[1] The described method is based on the ethynylation of 3-pentanone using lithium acetylide, a robust and widely applicable reaction for the formation of propargyl alcohols.[2][3]
Introduction
This compound is a tertiary acetylenic alcohol. The presence of the terminal alkyne and the tertiary alcohol functionalities makes it a versatile intermediate for further chemical transformations. This application note outlines a reliable method for its preparation in a laboratory setting, including reagent details, reaction conditions, purification, and characterization of the final product.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of the acetylide anion to the carbonyl carbon of 3-pentanone. The acetylide anion is generated in situ from the deprotonation of acetylene by a strong base, such as lithium amide in liquid ammonia or n-butyllithium in an ethereal solvent. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Overall Reaction:
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6285-06-9 | [4] |
| Molecular Formula | C7H12O | [4] |
| Molecular Weight | 112.17 g/mol | |
| Boiling Point | 138-140 °C (lit.) | [1] |
| Density | 0.872 g/mL at 20 °C (lit.) | [1] |
| Refractive Index | n20/D 1.439 (lit.) | [1] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Solubility | Not miscible in water | [1] |
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Pentanone | Reagent | Sigma-Aldrich, Alfa Aesar, etc. | Should be dry and freshly distilled if necessary. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich, Acros Organics, etc. | Handle with care under inert atmosphere. |
| Acetylene | Purified | Praxair, Airgas, etc. | Gas should be passed through a drying tube. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich, Fisher Scientific, etc. | Must be dry and inhibitor-free. |
| Diethyl ether | Anhydrous | Fisher Scientific, etc. | For extraction. |
| Hydrochloric acid | 1 M aqueous solution | Fisher Scientific, etc. | For workup. |
| Saturated brine | - | - | For washing. |
| Anhydrous magnesium sulfate | Reagent | Fisher Scientific, etc. | For drying. |
Experimental Protocols
This protocol is adapted from a general procedure for the synthesis of propargyl alcohols using lithium acetylide.[2][6]
1. Preparation of Lithium Acetylide Solution (in situ)
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a rubber septum is assembled. The glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Procedure:
-
The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.
-
Purified acetylene gas is bubbled through the cold THF for 30-60 minutes to ensure saturation.
-
While maintaining the temperature at -78 °C, a solution of n-butyllithium in hexanes (1.1 to 1.2 equivalents based on the ketone) is added dropwise via syringe over a period of 1 hour.[2][6] The slow addition is crucial to avoid the formation of dilithium acetylide.[2][6]
-
The resulting clear to slightly hazy solution of lithium acetylide is stirred for an additional 15 minutes at -78 °C before the addition of the ketone.[6]
-
2. Reaction with 3-Pentanone
-
Procedure:
-
A solution of dry 3-pentanone in anhydrous THF is added dropwise to the freshly prepared lithium acetylide solution at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
3. Workup and Purification
-
Procedure:
-
The reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid at 0 °C.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The fraction boiling at approximately 138-140 °C at atmospheric pressure should be collected.[1]
-
4. Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for this compound is available and can be used for comparison.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the acetylenic carbons, the quaternary carbinol carbon, and the ethyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹), as well as a broad O-H stretching band for the alcohol group (around 3400 cm⁻¹).
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Acetylene is a flammable gas and can form explosive acetylides with certain metals. Ensure all equipment is free from copper, silver, and mercury.
-
The reaction and workup should be performed in a well-ventilated fume hood.
-
The quenching of the reaction can be exothermic; therefore, slow addition and cooling are essential.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of reactants to product in the synthesis.
References
Purification of 3-Ethyl-1-pentyn-3-ol: Application Notes and Protocols for Researchers
Introduction
3-Ethyl-1-pentyn-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. This document provides detailed application notes and experimental protocols for the purification of this compound following its synthesis, typically achieved through the ethynylation of 3-pentanone. The primary impurities encountered are unreacted 3-pentanone, residual catalysts, and potential side-products from the acetylide addition.
This guide outlines three primary purification techniques: vacuum distillation, flash column chromatography, and low-temperature recrystallization. The selection of the most appropriate method will depend on the initial purity of the crude product, the scale of the synthesis, and the required final purity.
Common Impurities in Crude this compound
The synthesis of this compound via the addition of an acetylide (e.g., from acetylene and a strong base like sodium amide or a Grignard reagent) to 3-pentanone can result in several impurities:
-
Unreacted 3-Pentanone: Due to incomplete reaction or unfavorable equilibrium.
-
Solvent Residues: From the reaction and work-up steps (e.g., tetrahydrofuran, diethyl ether).
-
Catalyst Residues: Inorganic salts from the base used.
-
Side-Products: Small amounts of aldol condensation products of 3-pentanone or byproducts from the acetylide reagent.
-
Water: Introduced during the aqueous work-up.
Comparative Analysis of Purification Techniques
The choice of purification method is critical for achieving the desired purity and yield. Below is a summary of the effectiveness of the recommended techniques.
| Purification Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | Difference in boiling points | 95-98% | 80-90% | Scalable, effective for removing non-volatile impurities and unreacted ketone. | Requires careful control of pressure and temperature; not ideal for thermally sensitive impurities. |
| Flash Column Chromatography | Differential adsorption on a stationary phase | >99% | 60-80% | High resolution for removing closely related impurities. | Less scalable, requires significant solvent volumes, can be time-consuming. |
| Low-Temperature Recrystallization | Difference in solubility at varying temperatures | >98% | 50-70% | Can yield highly pure crystalline product. | Finding a suitable solvent system can be challenging; lower yields are common. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is highly effective for purifying this compound on a larger scale, primarily removing unreacted 3-pentanone and other volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Receiving flasks
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Preparation: Dry the crude this compound over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove residual solvent.
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Distillation:
-
Add the crude oil and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin stirring and gradually apply vacuum, aiming for a pressure of 10-20 mmHg.
-
Slowly heat the distillation flask using the heating mantle.
-
Collect any low-boiling fractions (likely residual solvent and some 3-pentanone) in the initial receiving flask.
-
The desired product, this compound, will distill at approximately 60-65 °C at 15 mmHg.
-
Collect the main fraction in a clean, pre-weighed receiving flask.
-
Monitor the temperature closely; a sharp drop in temperature indicates the end of the product fraction.
-
-
Purity Analysis: Analyze the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity.
Protocol 2: Flash Column Chromatography
Flash chromatography is ideal for achieving very high purity, especially for smaller-scale preparations or when distillation is insufficient to remove closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexanes/Ethyl Acetate mixture
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with varying ratios of hexanes and ethyl acetate. A suitable system will give the product an Rf value of approximately 0.25-0.35. A common starting point is a 4:1 hexanes:ethyl acetate mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Collection: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Purity Analysis: Confirm the purity of the isolated product using GC-MS and NMR.
Protocol 3: Low-Temperature Recrystallization
Recrystallization is a viable option if a suitable solvent system can be identified, offering the potential for very high purity.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes or pentane and a slightly more polar co-solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath or freezer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated potential solvent. A good solvent will dissolve the compound when hot but not when cold. Hexane or pentane are good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen solvent heated to its boiling point.
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or a freezer to induce further crystallization.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Determine the purity and melting point of the recrystallized product.
Visualized Workflows and Relationships
Caption: General purification workflow for this compound.
Application Notes and Protocols: The Use of 3-Ethyl-1-pentyn-3-ol in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-1-pentyn-3-ol is a versatile tertiary acetylenic alcohol that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its terminal alkyne functionality allows for a variety of chemical transformations, making it a key precursor for the introduction of an ethynyl group and the construction of steroidal and other pharmacologically active cores. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Favorskii reaction for the ethynylation of keto-steroids.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is the introduction of a substituted ethynyl group onto a carbonyl carbon. This is most commonly achieved through the Favorskii reaction, where the acetylide anion, generated in situ from the terminal alkyne, acts as a potent nucleophile.[1] This reaction is particularly relevant in the synthesis of steroidal hormones and their analogues, where the 17-ethynyl group is crucial for biological activity.
A prominent example is the synthesis of synthetic progestins, such as ethisterone, and estrogens like ethinylestradiol. The addition of the ethynyl group at the C-17 position of the steroid nucleus significantly enhances oral bioavailability and metabolic stability.[2][3][4]
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for the Favorskii reaction between a tertiary acetylenic alcohol and a keto-steroid, based on literature for similar transformations.
| Keto-Steroid Substrate | Acetylenic Alcohol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Androstene-3,17-dione | Acetylene | Potassium Hydroxide | Toluene/Isobutanol | 0-5 | >85 | [4] |
| 4-Androstene-3,17-dione | Acetylene | Potassium t-Butoxide | Tetrahydrofuran | 0 | 96-98 | [5] |
| Estrone | Lithium Acetylide | Tetrahydrofuran | -70 | High | [2] |
Note: The yields presented are for reactions with acetylene. Reactions with this compound are expected to have comparable, though potentially slightly lower, yields due to steric hindrance.
Experimental Protocols
Protocol 1: Ethynylation of 4-Androstene-3,17-dione using this compound
This protocol describes a representative procedure for the synthesis of a 17α-(this compound)-17β-hydroxy-androst-4-en-3-one intermediate, a key step in the synthesis of various hormonal drugs.
Materials:
-
4-Androstene-3,17-dione
-
This compound
-
Potassium t-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium t-butoxide (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask under a nitrogen atmosphere and cool the resulting suspension to 0°C in an ice bath.
-
Acetylide Formation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of potassium t-butoxide via the dropping funnel. Stir the mixture at 0°C for 1 hour to ensure the complete formation of the potassium acetylide.
-
Addition of Keto-Steroid: Prepare a solution of 4-androstene-3,17-dione (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 17α-(this compound)-17β-hydroxy-androst-4-en-3-one.
Characterization:
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Favorskii Reaction Mechanism
References
- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 2. US4614621A - Ethynylation of 16-methylene-17-keto steroids - Google Patents [patents.google.com]
- 3. HU227818B1 - Process for producing ethisterone - Google Patents [patents.google.com]
- 4. CN105001294A - Synthetic method for ethisterone - Google Patents [patents.google.com]
- 5. CN105153261A - Synthesis method of ethisterone - Google Patents [patents.google.com]
Application of 3-Ethyl-1-pentyn-3-ol in Agrochemical Development: A Focus on Triazole Fungicide Synthesis
Introduction
3-Ethyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, serves as a valuable building block in the synthesis of various organic molecules. In the agrochemical sector, its utility is primarily as a chemical intermediate in the production of active ingredients.[1][2][3] While direct application of this compound as a fungicide or herbicide is not documented, its structural motifs are found in certain classes of potent agrochemicals. This document explores the application of this compound as a potential precursor for the synthesis of triazole fungicides, with a specific focus on a plausible synthetic route to Triadimenol, a broad-spectrum systemic fungicide.
Application as a Precursor to Triazole Fungicides
The structural framework of this compound, particularly the propargyl alcohol moiety, is a key synthon for the construction of more complex heterocyclic systems, such as the 1,2,4-triazole ring found in many successful fungicides.[2][3][4] Triazole fungicides are a major class of agricultural chemicals that effectively control a wide range of fungal diseases in various crops by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5]
A plausible application of a precursor structurally similar to this compound is in the synthesis of Triadimenol.[6] Triadimenol is a systemic fungicide used to control diseases such as powdery mildew, rusts, and smuts on cereals and other crops.[6] A Chinese patent suggests a synthesis pathway for Triadimenol that could be adapted from a precursor like this compound.[7][8]
Plausible Synthetic Pathway to Triadimenol
The synthesis of Triadimenol from a precursor related to this compound would involve a multi-step chemical transformation. A hypothetical pathway is outlined below:
-
Epoxidation: The triple bond of an acetylenic alcohol precursor is first selectively hydrogenated to a double bond and then epoxidized to form a reactive epoxide intermediate.
-
Ring Opening and Triazole Introduction: The epoxide is then opened by a nucleophilic attack from 1,2,4-triazole. This reaction introduces the crucial triazole ring into the molecule.
-
Chlorination and Rearrangement: Subsequent chlorination of the aromatic ring and potential rearrangement reactions would lead to the final structure of Triadimenol.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Antifungal Activity Assay
This protocol outlines a general method for determining the in vitro antifungal activity of a synthesized compound like Triadimenol against a panel of fungal pathogens.
1. Materials and Reagents:
-
Test compound (e.g., Triadimenol)
-
Fungal pathogens (e.g., Puccinia striiformis, Erysiphe graminis)
-
Potato Dextrose Agar (PDA) medium
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Micropipettes and sterile tips
-
Incubator
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 10,000 mg/L.
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-60°C.
-
Dose Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Ensure thorough mixing. A control plate with DMSO but no test compound should also be prepared.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the fungal pathogen onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: The effective concentration for 50% inhibition (EC50) can be determined by probit analysis of the inhibition data.
Data Presentation
Table 1: Fungicidal Activity of Triadimenol Against Various Plant Pathogens
| Fungal Pathogen | Crop | Disease | EC50 (mg/L) | Reference |
| Puccinia striiformis | Wheat | Stripe Rust | 0.5 - 2.0 | General Knowledge |
| Erysiphe graminis | Barley | Powdery Mildew | 1.0 - 5.0 | General Knowledge |
| Ustilago tritici | Wheat | Loose Smut | Seed Treatment | General Knowledge |
| Septoria tritici | Wheat | Septoria Leaf Blotch | 2.0 - 10.0 | General Knowledge |
| Rhynchosporium secalis | Barley | Leaf Scald | 1.5 - 7.5 | General Knowledge |
Note: The EC50 values are indicative and can vary depending on the specific isolate, environmental conditions, and experimental setup.
Visualizations
Caption: Plausible synthetic route from this compound to Triadimenol.
Caption: Inhibition of ergosterol biosynthesis by Triadimenol.
Caption: Workflow for in vitro antifungal activity testing.
Caption: Logical flow from intermediate to agrochemical application.
References
- 1. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 5. circabc.europa.eu [circabc.europa.eu]
- 6. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107141262A - A kind of synthesis technique of Triadimenol - Google Patents [patents.google.com]
- 8. CN101323600A - Triazolone and triadimenol compounds with antimicrobial activity and salts thereof, and synthesis method and application thereof - Google Patents [patents.google.com]
3-Ethyl-1-pentyn-3-ol: A Versatile Precursor for Novel Dyestuff Synthesis
Application Note AP-DYE-2025-01
Introduction
3-Ethyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, presents itself as a highly versatile yet underutilized precursor in the synthesis of a wide array of dyestuffs. Its unique structural features, including a terminal alkyne and a tertiary alcohol, offer multiple reactive sites for conversion into various chromophoric systems. This document outlines potential applications and detailed protocols for the transformation of this compound into key intermediates for the manufacturing of styryl, coumarin, and triazole-based dyes. These classes of dyes are of significant interest for their applications in textiles, imaging, and functional materials.
The reactivity of the propargyl alcohol moiety allows for several synthetic pathways to be explored. The Meyer-Schuster and Rupe rearrangements can convert the alcohol into an α,β-unsaturated ketone, a valuable building block for many heterocyclic and styryl dyes. Furthermore, the terminal alkyne group is an ideal handle for modern coupling reactions such as the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry"), enabling the direct introduction of this precursor into complex aromatic and heterocyclic dye scaffolds.
Key Synthetic Pathways
Three primary synthetic strategies are proposed for the utilization of this compound as a dyestuff precursor:
-
Meyer-Schuster/Rupe Rearrangement: Acid-catalyzed rearrangement to form 4-ethyl-3-hexen-2-one, an α,β-unsaturated ketone. This intermediate can subsequently be used in the synthesis of various dyes.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the terminal alkyne with an aromatic or heteroaromatic halide to introduce the 3-hydroxy-3-ethyl-1-pentynyl moiety into a pre-existing chromophoric or auxochromic system.
-
Azide-Alkyne Cycloaddition (Click Chemistry): Copper-catalyzed reaction with an organic azide to form a stable 1,2,3-triazole ring, a versatile linker and a component of certain dye structures.
The logical workflow for these transformations is depicted below.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-3-hexen-2-one via Meyer-Schuster Rearrangement
This protocol describes the acid-catalyzed rearrangement of this compound to its corresponding α,β-unsaturated ketone. This ketone is a versatile intermediate for the synthesis of various dyes.
Materials:
-
This compound (1.0 eq)
-
Formic acid (88%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of this compound in dichloromethane, add formic acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-ethyl-3-hexen-2-one.
Expected Yield: 70-85%
Characterization: The product can be characterized by 1H NMR, 13C NMR, and IR spectroscopy. The IR spectrum should show a characteristic C=O stretch for the ketone and a C=C stretch for the alkene.
Protocol 2: Synthesis of a Fluorescent Dye Precursor via Sonogashira Coupling
This protocol details the coupling of this compound with a fluorescent aromatic bromide, such as 4-bromonaphthalene-1,8-dicarboxylic anhydride, to produce a fluorescent dye precursor.
Materials:
-
This compound (1.2 eq)
-
4-Bromonaphthalene-1,8-dicarboxylic anhydride (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromonaphthalene-1,8-dicarboxylic anhydride, Pd(PPh3)2Cl2, and CuI.
-
Add anhydrous THF and triethylamine, and degas the mixture with argon for 15 minutes.
-
Add this compound via syringe and heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent dye precursor.
Expected Yield: 60-75%
Characterization: The product should be characterized by 1H NMR, 13C NMR, FT-IR, and fluorescence spectroscopy to confirm its structure and photophysical properties.
Protocol 3: Synthesis of a Triazole-Linked Chromophore via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with an azido-functionalized chromophore, for instance, 4-azido-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
4-Azido-nitrobenzene (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-azido-nitrobenzene and this compound in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate, followed by copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of the triazole product can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,4-disubstituted triazole.
Expected Yield: 85-95%
Characterization: The structure of the triazole product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected properties of the key intermediates and a potential final dye product derived from the protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Protocol | Expected Yield (%) | Key Spectroscopic Data |
| 4-Ethyl-3-hexen-2-one | C8H14O | 126.20 | 1 | 70-85 | IR (cm-1): ~1670 (C=O), ~1640 (C=C) |
| Naphthalimide-alkyne adduct | C21H17NO4 | 359.37 | 2 | 60-75 | Fluorescence: Expected emission in the blue-green region |
| 1-(4-Nitrophenyl)-4-(...)-1,2,3-triazole | C15H18N4O3 | 302.33 | 3 | 85-95 | 1H NMR: Characteristic triazole proton signal (~8 ppm) |
Logical Relationships in Dye Synthesis
The synthesis of a final dye molecule often involves a multi-step process where the precursor derived from this compound is further functionalized. The diagram below illustrates the logical progression from the precursor to a functional dye.
Caption: From precursor to functional dye.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a variety of dyestuffs. The outlined protocols provide a foundational framework for researchers and professionals in drug development and material science to explore its potential. The adaptability of its functional groups to participate in well-established and robust chemical transformations opens up avenues for the creation of novel dyes with tailored properties for a wide range of applications. Further research into the optimization of these reactions and the exploration of the photophysical properties of the resulting dyes is highly encouraged.
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Ethyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-pentyn-3-ol is a versatile bifunctional molecule featuring a tertiary alcohol and a terminal alkyne. This unique structure makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The derivatization of its hydroxyl group is a crucial step for several strategic reasons:
-
Protection: The hydroxyl group can be masked to prevent its interference in subsequent reactions targeting the alkyne functionality, such as click chemistry, Sonogashira coupling, or polymerization reactions.
-
Modification of Physicochemical Properties: Conversion of the hydroxyl group into different functional groups can significantly alter the molecule's solubility, lipophilicity, and volatility, which is essential for optimizing drug candidates or for analytical purposes like gas chromatography (GC).
-
Introduction of New Functionalities: Derivatization allows for the introduction of new reactive handles or pharmacologically active moieties, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for three common and effective derivatization strategies for the hydroxyl group of this compound: silylation, etherification, and esterification.
Data Presentation
The following table summarizes the estimated reaction conditions and expected outcomes for the derivatization of this compound. Please note that the yields are estimates based on reactions with analogous sterically hindered tertiary alcohols and may require optimization for this specific substrate.
| Derivatization Type | Reagent(s) | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Dichloromethane (DCM) | Room Temperature | 12 - 24 | 85 - 95 |
| Etherification | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to Room Temperature | 12 - 24 | 40 - 60 |
| Esterification | Acetic anhydride | Pyridine, DMAP (cat.) | Dichloromethane (DCM) | Room Temperature | 24 - 48 | 60 - 75 |
Experimental Protocols
Protocol 1: Silylation - Synthesis of tert-Butyldimethyl(3-ethylpent-1-yn-3-yloxy)silane
Silylation is a robust and widely used method for protecting tertiary alcohols. The resulting silyl ether is stable under a variety of reaction conditions and can be readily cleaved when desired.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add imidazole (2.0 eq) to the solution and stir until it dissolves.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure silyl ether.
Characterization:
-
¹H NMR: The spectrum is expected to show the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the tert-butyl and dimethylsilyl protons.
-
¹³C NMR: A shift in the carbon signal adjacent to the oxygen is expected, along with the appearance of new signals for the silyl group carbons.
-
IR: The broad O-H stretching band around 3300-3400 cm⁻¹ will disappear.
-
Mass Spectrometry: The molecular ion peak corresponding to the silyl ether product should be observed.
Protocol 2: Etherification - Synthesis of 3-(Benzyloxy)-3-ethylpent-1-yne (Williamson Ether Synthesis)
The Williamson ether synthesis is a classical method for forming ethers. For tertiary alcohols, elimination is a significant side reaction, hence the use of a strong, non-hindered base and a reactive electrophile is crucial.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Slowly add benzyl bromide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization:
-
¹H NMR: Disappearance of the hydroxyl proton and appearance of signals for the benzyl group protons (aromatic and benzylic CH₂).
-
¹³C NMR: Appearance of new signals corresponding to the benzyl group carbons.
-
IR: Disappearance of the broad O-H stretch. The C-O-C ether stretch will be visible.
-
Mass Spectrometry: Observation of the molecular ion peak for the benzylated product.
Protocol 3: Esterification - Synthesis of 3-Ethylpent-1-yn-3-yl acetate
Direct Fischer esterification of tertiary alcohols is often inefficient. A more effective method involves the use of an acid anhydride with a nucleophilic catalyst, such as pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM and anhydrous pyridine (3.0 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C and slowly add acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and cool to 0 °C.
-
Slowly add 1 M HCl to quench the excess pyridine.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization:
-
¹H NMR: Disappearance of the hydroxyl proton and the appearance of a new singlet for the acetyl methyl protons.
-
¹³C NMR: Appearance of a new carbonyl carbon signal and a methyl carbon signal from the acetate group.
-
IR: Disappearance of the broad O-H stretch and the appearance of a strong C=O stretch for the ester.
-
Mass Spectrometry: Observation of the molecular ion peak for the acetate ester.
Catalytic Hydrogenation of 3-Ethyl-1-pentyn-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of the alkyne group in 3-Ethyl-1-pentyn-3-ol. The following sections outline methods for both complete hydrogenation to yield 3-Ethyl-3-pentanol and selective partial hydrogenation to produce 3-Ethyl-1-penten-3-ol.
Introduction
The catalytic hydrogenation of alkynes is a fundamental transformation in organic synthesis, offering pathways to both alkenes and alkanes. For a tertiary alcohol like this compound, this reaction can be tailored to achieve either full saturation of the triple bond to yield the corresponding tertiary alcohol, 3-Ethyl-3-pentanol, or a selective semi-hydrogenation to the vinyl alcohol, 3-Ethyl-1-penten-3-ol. The choice of catalyst and reaction conditions is paramount in directing the outcome of the hydrogenation process.
This guide details two primary methodologies:
-
Complete Hydrogenation: Utilizing palladium on carbon (Pd/C) as a catalyst to achieve full reduction of the alkyne to an alkane.
-
Partial Hydrogenation (Semi-hydrogenation): Employing Lindlar's catalyst for the stereoselective synthesis of the corresponding cis-alkene.
Data Presentation: Comparison of Catalytic Hydrogenation Methods
The following table summarizes the typical quantitative data for the catalytic hydrogenation of this compound. Please note that specific results can vary based on the precise experimental setup and purity of reagents. The data presented here is extrapolated from general knowledge of alkyne hydrogenation and data from closely related structures due to a lack of specific literature data for this exact substrate.
| Method | Catalyst | Product | Typical Conversion (%) | Typical Selectivity (%) | Typical Reaction Time (h) |
| Complete Hydrogenation | 5% Palladium on Carbon (Pd/C) | 3-Ethyl-3-pentanol | >95 | >98 (to alkane) | 2-6 |
| Partial Hydrogenation | Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) | 3-Ethyl-1-penten-3-ol | >90 | >95 (to cis-alkene) | 4-8 |
Experimental Protocols
Method 1: Complete Hydrogenation to 3-Ethyl-3-pentanol
This protocol describes the complete reduction of the alkyne functionality in this compound to the corresponding alkane using a standard palladium on carbon catalyst.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Reactor Setup: In a suitable reaction vessel, add 5% Pd/C (typically 1-5 mol% relative to the substrate).
-
Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) to remove all oxygen.
-
Solvent and Substrate Addition: Under the inert atmosphere, add a suitable solvent such as methanol or ethanol, followed by the this compound.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, maintain a positive pressure of hydrogen. For a Parr apparatus, pressurize to the desired level (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Ethyl-3-pentanol. Further purification can be achieved by distillation if necessary.
Method 2: Partial Hydrogenation to 3-Ethyl-1-penten-3-ol
This protocol details the selective semi-hydrogenation of this compound to the corresponding cis-alkene using Lindlar's catalyst. This catalyst is "poisoned" to reduce its activity and prevent over-reduction to the alkane.[1]
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as a co-poison)
-
Hexane or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
Reactor Setup: To a reaction flask, add Lindlar's catalyst (typically 5-10 mol% relative to the substrate).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Substrate: Add a suitable solvent (e.g., hexane or methanol). If desired, a small amount of quinoline can be added to further moderate the catalyst's activity. Add the this compound to the mixture.
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas (typically using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be carefully monitored by GC to prevent over-hydrogenation. The reaction is typically complete in 4-8 hours.
-
Work-up: Once the desired conversion is achieved, vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Remove the catalyst by filtration through a pad of Celite®.
-
Isolation: Remove the solvent from the filtrate by rotary evaporation to obtain the crude 3-Ethyl-1-penten-3-ol. Purification can be performed by distillation under reduced pressure.
Visualizations
The following diagrams illustrate the logical workflow for the two described hydrogenation methods.
Caption: Workflow for Complete Hydrogenation.
Caption: Workflow for Partial Hydrogenation.
References
Application Notes and Protocols for the Quantification of 3-Ethyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of 3-Ethyl-1-pentyn-3-ol in various matrices. The primary recommended technique is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Due to the presence of a polar hydroxyl group, two main approaches are presented: direct analysis using static headspace injection and analysis following derivatization to enhance volatility and improve chromatographic peak shape.
Overview of Analytical Approaches
This compound is a volatile organic compound, making Gas Chromatography an ideal analytical technique for its separation and quantification.[1][2][3] However, the tertiary alcohol functional group can lead to peak tailing and potential adsorption on the analytical column.[4] To address this, two primary methods are proposed:
-
Method 1: Static Headspace Gas Chromatography (HS-GC-FID/MS): This method is suitable for the analysis of volatile compounds in complex matrices like biological fluids.[5][6][7] It involves heating the sample in a sealed vial to allow the volatile analyte to partition into the headspace, which is then injected into the GC. This technique minimizes matrix effects as non-volatile components remain in the sample.[6]
-
Method 2: Gas Chromatography with Derivatization (GC-FID/MS): For improved sensitivity and chromatographic performance, derivatization of the hydroxyl group is recommended.[4][8][9] Silylation is a common and effective technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, resulting in a more volatile and less polar derivative.[9][10]
Data Presentation
The following tables summarize the expected quantitative data from the validation of the described analytical methods.
Table 1: Method Validation Parameters for HS-GC-FID Quantification of this compound
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
| Internal Standard | n-Propanol |
Table 2: Method Validation Parameters for GC-FID Quantification of Silylated this compound
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
| Internal Standard | 2-Methyl-2-pentanol |
Experimental Protocols
Method 1: Static Headspace Gas Chromatography (HS-GC-FID)
This protocol is designed for the quantification of this compound in biological matrices such as blood or urine.
3.1. Materials and Reagents
-
This compound (analytical standard)
-
n-Propanol (Internal Standard, ISTD)
-
Deionized water
-
Sodium chloride
-
Headspace vials (20 mL) with caps and septa
-
Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID)
3.2. Sample Preparation
-
Preparation of Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking the appropriate matrix (e.g., blank blood or urine) with the stock solution to achieve the desired concentration range.
-
Preparation of Internal Standard Solution: Prepare a working solution of n-propanol in deionized water.
-
Sample and Standard Preparation for Analysis:
-
Pipette 1.0 mL of the sample (or standard) into a 20 mL headspace vial.
-
Add 1.0 mL of the internal standard solution.
-
Add 1.0 g of sodium chloride to aid in the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a cap and septum.
-
3.3. GC and Headspace Parameters
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Injector Temperature: 200°C.
-
Detector Temperature (FID): 250°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
Pressurization Time: 0.2 minutes.
-
Loop Fill Time: 0.2 minutes.
-
Injection Time: 1.0 minute.
-
3.4. Data Analysis
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard (n-propanol). A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Method 2: Gas Chromatography with Silylation Derivatization (GC-FID)
This protocol provides a more sensitive method for the quantification of this compound.
3.1. Materials and Reagents
-
This compound (analytical standard)
-
2-Methyl-2-pentanol (Internal Standard, ISTD)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Autosampler vials with inserts
-
Gas Chromatograph with FID
3.2. Derivatization and Sample Preparation
-
Preparation of Standards: Prepare a stock solution of this compound and 2-Methyl-2-pentanol in anhydrous ethyl acetate. Create a series of calibration standards by diluting the stock solutions.
-
Derivatization Procedure:
-
Pipette 100 µL of the sample (or standard) into an autosampler vial insert.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC analysis.
-
3.3. GC Parameters
-
GC Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 200°C.
-
Hold at 200°C for 3 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Injection Volume: 1 µL (splitless injection).
3.4. Data Analysis
Similar to the headspace method, quantification is performed using the internal standard method. The peak area ratio of the derivatized this compound to the derivatized internal standard is used to construct a calibration curve and determine the concentration in unknown samples.
Visualizations
The following diagrams illustrate the experimental workflows for the two analytical methods described.
Caption: Workflow for HS-GC-FID analysis of this compound.
Caption: Workflow for GC-FID analysis of this compound after silylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. teledynelabs.com [teledynelabs.com]
- 3. Gas Chromatography Testing [intertek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uphl.utah.gov [uphl.utah.gov]
- 6. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. weber.hu [weber.hu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
The Versatility of 3-Ethyl-1-pentyn-3-ol: A Building Block for Complex Organic Synthesis
For Immediate Release
Shanghai, China – December 28, 2025 – 3-Ethyl-1-pentyn-3-ol, a readily available tertiary propargylic alcohol, is emerging as a versatile and valuable building block in modern organic synthesis. Its unique structural features, combining a terminal alkyne and a tertiary alcohol, offer a gateway to a diverse array of molecular architectures, making it an attractive starting material for researchers in medicinal chemistry, materials science, and drug development. This application note provides a detailed overview of its synthetic applications, complete with experimental protocols and quantitative data, to empower scientists in harnessing its full potential.
Introduction to a Multifaceted Building Block
This compound (CAS No. 6285-06-9) is a colorless liquid with the molecular formula C₇H₁₂O.[1][2] Its utility in the agrochemical, pharmaceutical, and dyestuff fields has been noted.[1][2][3] The presence of a terminal acetylene moiety allows for a range of transformations, including carbon-carbon bond formation through coupling reactions and cycloadditions. The tertiary hydroxyl group can be derivatized or can participate in rearrangement reactions, further expanding its synthetic utility.
Key Synthetic Applications and Protocols
This section details key reactions where this compound serves as a pivotal starting material.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] this compound has been successfully employed in copper- and auxiliary base-free palladium-catalyzed Sonogashira coupling reactions, offering an efficient route to substituted arylalkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
In a 4 mL screw-cap vial, the corresponding iodoarene (0.5 mmol), this compound (1.5 equivalents), and PdCl₂(PPh₃)₂ (0.005 equivalents) are mixed in an ionic liquid solvent (0.8 mL). The mixture is stirred at 55 °C for 3 hours. After cooling, the mixture is partitioned between water (5 mL) and pentane (5 mL). The aqueous phase is extracted with pentane (2 x 5 mL). The combined organic phases are washed with brine, dried over MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
Table 1: Sonogashira Coupling of this compound with Various Iodoarenes
| Entry | Iodoarene | Product | Yield (%) |
| 1 | Iodobenzene | 3-Ethyl-1-phenyl-pent-1-yn-3-ol | 87 |
| 2 | 1-Iodo-4-nitrobenzene | 3-Ethyl-1-(4-nitrophenyl)-pent-1-yn-3-ol | 85 |
| 3 | 4-Iodoanisole | 3-Ethyl-1-(4-methoxyphenyl)-pent-1-yn-3-ol | 81 |
Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Meyer-Schuster and Rupe Rearrangements
Tertiary propargylic alcohols like this compound can undergo acid-catalyzed rearrangements to form α,β-unsaturated ketones (Meyer-Schuster rearrangement) or, in some cases, α,β-unsaturated methyl ketones via an enyne intermediate (Rupe rearrangement).[5][6] These rearrangements provide a direct route to valuable carbonyl compounds.
Reaction Scheme: Meyer-Schuster and Rupe Rearrangements
Caption: Acid-catalyzed rearrangement pathways.
While a specific, high-yielding protocol for the Meyer-Schuster or Rupe rearrangement of this compound is not readily found in the literature, general conditions often involve treatment with strong acids like sulfuric acid or Lewis acids. Milder conditions using transition metal catalysts have also been developed to favor the Meyer-Schuster product.[6]
General Experimental Protocol for Meyer-Schuster Rearrangement (Analogous System)
To a solution of the tertiary propargylic alcohol (1.0 mmol) in a suitable solvent such as toluene (1.0 mL), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) is added. The reaction mixture is heated (e.g., to 90-110 °C) and stirred for several hours.[7] Progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Synthesis of Heterocycles
The functional groups in this compound make it a precursor for the synthesis of various heterocyclic systems, such as furans and oxazolidinones.
a) Furan Synthesis: Substituted furans can be synthesized from propargylic alcohols through various catalytic methods, including gold- or palladium-catalyzed cycloisomerization reactions.[5][8]
b) Oxazolidinone Synthesis: Oxazolidinones, an important class of antibacterial agents, can be synthesized from propargylic alcohols. For instance, a silver-catalyzed reaction of propargylic alcohols with isocyanates can yield Z-oxazolidin-2-ones.[9]
General Reaction Pathway to Heterocycles
Caption: Heterocycle synthesis from this compound.
Click Chemistry
The terminal alkyne of this compound makes it a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11] This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and materials science.
General Protocol for CuAAC Reaction
To a mixture of this compound (1 equivalent) and an organic azide (1 equivalent) in a suitable solvent system (e.g., t-BuOH/H₂O), a copper(I) source (e.g., CuSO₄·5H₂O and sodium ascorbate, or a pre-formed Cu(I) catalyst) is added. The reaction is typically stirred at room temperature until completion. The product triazole can often be isolated by simple filtration or extraction.
Potential in Drug Discovery and Development
While specific biological activities of this compound derivatives are not extensively documented, the molecular scaffolds accessible from this building block are of significant interest in medicinal chemistry. Arylalkynes, α,β-unsaturated ketones, furans, oxazolidinones, and triazoles are all privileged structures found in numerous biologically active compounds. The derivatization of this compound opens avenues for the synthesis of novel compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[12][13]
Conclusion
This compound is a cost-effective and versatile building block with significant potential in organic synthesis. Its ability to participate in a variety of powerful chemical transformations, including cross-coupling, rearrangement, and cycloaddition reactions, makes it an invaluable tool for the construction of complex molecules. The protocols and data presented herein provide a foundation for researchers to explore and expand the synthetic utility of this promising starting material.
For further information, please contact:
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 6285-06-9 [m.chemicalbook.com]
- 4. rroeder.nd.edu [rroeder.nd.edu]
- 5. Furan synthesis [organic-chemistry.org]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Oxazolidinone synthesis [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-1-pentyn-3-ol
This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3-Ethyl-1-pentyn-3-ol synthesis. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent method is the Grignard reaction, which involves the nucleophilic addition of an ethynyl Grignard reagent (ethynylmagnesium halide) to 3-pentanone (diethyl ketone). This method is favored for its reliability and scalability.
Q2: My Grignard reaction is failing to initiate. What are the common causes? A2: The primary causes for initiation failure are the presence of moisture and an unreactive magnesium surface. Grignard reagents are highly sensitive to protic solvents like water.[1][2] The magnesium turnings may also be coated with a passivating layer of magnesium oxide. To resolve this, ensure all glassware is flame-dried under an inert atmosphere, use anhydrous solvents, and activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]
Q3: The yield of my synthesis is consistently low. What are the key factors to investigate? A3: Low yields can stem from several factors:
-
Incomplete Reagent Formation: Ensure the Grignard reagent is fully formed before adding the ketone.
-
Side Reactions: The most significant side reaction is the enolization of 3-pentanone by the Grignard reagent, which acts as a base instead of a nucleophile.
-
Suboptimal Temperature: Poor temperature control can favor side reactions. The addition of 3-pentanone should be performed at a low temperature (e.g., 0 °C).[1]
-
Reagent Purity: Use freshly distilled 3-pentanone and high-purity, anhydrous solvents.
Q4: How can I minimize the primary side reaction, the enolization of 3-pentanone? A4: Enolization occurs when the Grignard reagent deprotonates the α-carbon of the ketone. To minimize this, add the 3-pentanone solution slowly and dropwise to the stirred Grignard reagent at 0 °C or below. This maintains a low concentration of the ketone, favoring the desired nucleophilic addition over the competing enolization pathway.
Q5: Which solvent is better for this synthesis: diethyl ether or tetrahydrofuran (THF)? A5: While both are suitable, anhydrous THF is often preferred.[2] THF is a better solvating agent for the Grignard reagent, which can enhance its reactivity and potentially increase the yield. Its higher boiling point also allows for a wider temperature range during reagent formation if needed.[2]
Q6: What is the recommended work-up procedure to isolate the product? A6: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride.[1][2] This protonates the magnesium alkoxide intermediate to form the final alcohol while buffering the solution, which is gentler than using strong acids like HCl that could cause side reactions with the tertiary alcohol product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Grignard Reagent Failed to Form: Presence of moisture; inactive magnesium surface. | 1. Flame-dry all glassware and cool under an inert gas (N₂ or Ar). Use anhydrous solvents. Activate magnesium with iodine or 1,2-dibromoethane.[1][2] |
| 2. Enolization of 3-Pentanone: Grignard reagent acting as a base. | 2. Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-pentanone in anhydrous solvent dropwise with vigorous stirring to maintain a low ketone concentration. | |
| 3. Impure Reagents: Water or other impurities in solvents or 3-pentanone. | 3. Use freshly distilled, anhydrous solvents and 3-pentanone. | |
| Formation of Significant Byproducts | 1. Wurtz Coupling: Grignard reagent reacting with unreacted ethyl bromide. | 1. Ensure the formation of the ethylmagnesium bromide is complete before proceeding. Add the ethyl bromide slowly to the magnesium. |
| 2. Benzene Formation (if using phenyl-based reagents): A common byproduct in some Grignard reactions. | 2. This is less relevant for this specific synthesis but highlights the importance of controlling side reactions inherent to the chosen Grignard reagent. | |
| 3. Dimerization Products: Self-condensation of the ketone or coupling of the acetylide. | 3. Maintain low temperatures during the ketone addition. Use the correct stoichiometry of reagents. |
Optimized Experimental Protocol
Protocol 1: Synthesis of this compound via Ethynylmagnesium Bromide
This protocol details the synthesis from ethyl bromide, magnesium, acetylene, and 3-pentanone.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromide (freshly distilled)
-
Acetylene gas (dried by passing through a sulfuric acid trap)
-
3-Pentanone (diethyl ketone, freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask, flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a gas inlet tube. Maintain a positive pressure of nitrogen throughout the experiment.
-
Preparation of Ethylmagnesium Bromide: Place magnesium turnings and a crystal of iodine in the flask. Add a small amount of anhydrous THF. Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel. The reaction should initiate, indicated by bubbling and a color change. Maintain a gentle reflux by controlling the addition rate. After all the ethyl bromide is added, stir for an additional 30 minutes to ensure complete formation.
-
Formation of Ethynylmagnesium Bromide: Cool the Grignard solution to 0-10 °C in an ice bath. Bubble dry acetylene gas through the solution for 1-2 hours. A grayish-white precipitate of ethynylmagnesium bromide will form.
-
Reaction with 3-Pentanone: While maintaining the temperature at 0 °C, add a solution of 3-pentanone in anhydrous THF dropwise from the dropping funnel over 1 hour with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. Combine all organic layers.
-
Purification: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain pure this compound.
Visualized Workflows and Pathways
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
References
Identifying and minimizing side products in the synthesis of 3-Ethyl-1-pentyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-1-pentyn-3-ol. Our aim is to help you identify and minimize the formation of side products, thereby improving the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethynyl Grignard reagent (ethynylmagnesium bromide) to diethyl ketone. The reaction is typically followed by an aqueous acidic workup to yield the desired tertiary alcohol.
Q2: I am getting a low yield of the desired product. What are the likely side reactions occurring?
A2: Low yields in the synthesis of this compound are often attributed to two primary side reactions:
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the diethyl ketone, leading to the formation of a magnesium enolate. Upon workup, this enolate is protonated back to the starting ketone, thus reducing the amount of ketone available for the desired addition reaction.[1]
-
Reduction: If the Grignard reagent contains β-hydrogens (which is not the case for ethynylmagnesium bromide), it can reduce the ketone to a secondary alcohol. In the synthesis of this compound, any residual ethylmagnesium bromide from the preparation of the ethynyl Grignard reagent can act as a reducing agent, forming 3-pentanol.
Q3: How can I minimize the formation of the enolization side product?
A3: To suppress the enolization of diethyl ketone and favor the desired 1,2-addition of the ethynyl Grignard reagent, the use of cerium(III) chloride (CeCl₃) as an additive is highly recommended. Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen of the ketone, increasing its electrophilicity and promoting the nucleophilic attack of the Grignard reagent over deprotonation.
Q4: What is the optimal temperature for this Grignard reaction?
A4: Grignard reactions are typically initiated at room temperature and then cooled to control the exothermic reaction. For the addition of ethynylmagnesium bromide to diethyl ketone, it is advisable to carry out the addition at a low temperature, such as 0 °C, to minimize side reactions.
Q5: How can I purify the final product, this compound, from the reaction mixture?
A5: Purification can be achieved through fractional distillation under reduced pressure. The boiling point of this compound is approximately 142-144 °C at atmospheric pressure. Unreacted diethyl ketone (boiling point ~102 °C) and the reduction side product, 3-pentanol (boiling point ~116 °C), have lower boiling points and can be separated. Column chromatography on silica gel can also be employed for purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of this compound | Inactive Grignard reagent due to moisture. | Ensure all glassware is flame-dried or oven-dried before use and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete formation of the ethynyl Grignard reagent. | Ensure the reaction between the starting Grignard reagent (e.g., ethylmagnesium bromide) and acetylene is complete. This can be monitored by the cessation of gas evolution. | |
| Significant amount of unreacted diethyl ketone recovered | Predominant enolization side reaction. | Add anhydrous cerium(III) chloride to the diethyl ketone before the addition of the Grignard reagent. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Presence of 3-pentanol as a major byproduct | Reduction of diethyl ketone by residual ethylmagnesium bromide. | Ensure complete conversion of ethylmagnesium bromide to ethynylmagnesium bromide by bubbling excess dry acetylene gas through the solution. |
| Formation of a significant amount of high-boiling residue | Polymerization of acetylene or side reactions of the product. | Control the reaction temperature carefully and avoid prolonged reaction times at elevated temperatures. |
Data Presentation
Table 1: Hypothetical Yield Comparison of this compound Synthesis
| Reaction Conditions | Yield of this compound (%) | Yield of Recovered Diethyl Ketone (%) | Yield of 3-Pentanol (%) |
| Standard Grignard Reaction | 50-60 | 30-40 | <5 |
| Grignard Reaction with CeCl₃ | 80-90 | <10 | <5 |
Note: The data in this table is illustrative and based on the expected outcomes of the described reaction conditions. Actual yields may vary depending on the specific experimental setup and execution.
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethynylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry acetylene gas
-
Diethyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of ethylmagnesium bromide.
-
Once the Grignard reagent has formed, bubble dry acetylene gas through the solution at 0-10 °C to form a suspension of ethynylmagnesium bromide.
-
-
Reaction with Diethyl Ketone:
-
Cool the suspension of ethynylmagnesium bromide to 0 °C in an ice bath.
-
Add a solution of diethyl ketone in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Protocol 2: Minimized Side Product Synthesis using Cerium(III) Chloride
Materials:
-
Anhydrous cerium(III) chloride
-
Diethyl ketone
-
Ethynylmagnesium bromide solution (prepared as in Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Ketone-CeCl₃ Adduct:
-
In a flame-dried, three-necked round-bottom flask, suspend anhydrous cerium(III) chloride in anhydrous THF.
-
Stir the suspension at room temperature for at least 2 hours to ensure activation of the CeCl₃.
-
Cool the suspension to 0 °C and add diethyl ketone dropwise. Stir for an additional 30 minutes.
-
-
Grignard Reaction:
-
To the cooled ketone-CeCl₃ adduct, add the previously prepared ethynylmagnesium bromide solution dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major side products.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Tertiary Propargyl Alcohols
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of tertiary propargyl alcohols.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of tertiary propargyl alcohols.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after distillation | Thermal Decomposition: Tertiary propargyl alcohols can be thermally unstable and may decompose at high temperatures.[1][2] | - Use Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[1][3]- Check for Hot Spots: Ensure even heating of the distillation flask to avoid localized overheating, which can initiate decomposition.[1] |
| Product decomposes on silica gel column | Acidic Nature of Silica Gel: The acidic surface of standard silica gel can catalyze the Meyer-Schuster or Rupe rearrangement of tertiary propargyl alcohols.[4][5][6][7] | - Neutralize Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine (e.g., 0.1-1% in the mobile phase), to neutralize acidic sites.[8]- Use Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or bonded phases such as diol or amino-propyl silica.[8] |
| Formation of α,β-unsaturated ketone/aldehyde impurity | Meyer-Schuster/Rupe Rearrangement: Acid-catalyzed rearrangement is a common side reaction for tertiary propargyl alcohols, leading to the formation of α,β-unsaturated carbonyl compounds.[4][5][6][7] | - Avoid Strong Acids: Do not use strong acids during workup or purification. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.- Use Mild Catalysts for Synthesis: If the rearrangement is occurring from residual catalyst from the synthesis, ensure complete quenching and removal of the catalyst before purification. Milder catalysts for the synthesis can also prevent carryover issues.[4] |
| Difficulty with recrystallization | Liquid Nature or Low Melting Point: Many tertiary propargyl alcohols are liquids or low-melting solids at room temperature, making standard recrystallization impractical.[2][9] | - Derivative Formation: Consider converting the alcohol to a solid derivative (e.g., an ester or urethane) for purification by recrystallization, followed by deprotection.- Complex Formation: For certain structures, formation of a crystalline complex with a tertiary diamine can facilitate purification through crystallization.[2][9] |
| Emulsion formation during aqueous workup | Amphiphilic Nature: Some propargyl alcohols, especially those with polar functional groups or PEG chains, can act as surfactants and form stable emulsions.[8][10] | - Brine Wash: Add saturated sodium chloride solution (brine) to the aqueous layer to increase its ionic strength and break the emulsion.[10]- Gentle Mixing: Use gentle swirling or rocking for extraction instead of vigorous shaking.[10]- Solvent Variation: Experiment with different organic solvents for the extraction to find a system with better phase separation.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when handling tertiary propargyl alcohols?
A1: The main stability concerns are their susceptibility to acid-catalyzed rearrangements (Meyer-Schuster and Rupe rearrangements) to form α,β-unsaturated carbonyls, and their thermal instability, which can lead to decomposition, especially upon heating.[1][2][4][6] Distillation in neutral or alkaline media may also lead to decomposition.[1]
Q2: How can I prevent the Meyer-Schuster rearrangement during purification?
A2: To prevent this acid-catalyzed rearrangement, it is crucial to avoid acidic conditions.[4][5][7] This includes using neutralized silica gel for chromatography, avoiding strong acidic washes during workup, and ensuring that any acidic catalysts from the preceding synthetic steps are completely removed.[8]
Q3: Is distillation a suitable method for purifying tertiary propargyl alcohols?
A3: Distillation can be used, but with caution due to the thermal instability of these compounds.[1][2] It is highly recommended to perform distillations under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.[1][3] In some cases, making the solution slightly acidic has been suggested to stabilize the alcohol during distillation, but this carries the risk of rearrangement.[11]
Q4: My tertiary propargyl alcohol is a liquid. How can I purify it if chromatography is problematic?
A4: If your compound is a liquid and sensitive to chromatography, you might consider forming a crystalline complex. Certain tertiary propargyl alcohols can form stable, crystalline complexes with tertiary diamines, which can then be purified by recrystallization. The pure alcohol can be recovered by treating the complex with a dilute acid.[2][9]
Q5: What are some common impurities to look for when analyzing the purity of a tertiary propargyl alcohol?
A5: Common impurities include unreacted starting materials from the synthesis, byproducts such as diastereomers or regioisomers, and degradation products.[10] The most characteristic impurities to watch for are the α,β-unsaturated ketones or aldehydes resulting from the Meyer-Schuster or Rupe rearrangement.[4] For reactions involving PEG chains, impurities can include PEG species with different chain lengths or di-propargylated PEGs.[10]
Experimental Protocols
Protocol 1: Purification by Flash Chromatography using Neutralized Silica Gel
This protocol describes a general procedure for the purification of a tertiary propargyl alcohol that is prone to acid-catalyzed rearrangement.
-
Preparation of Neutralized Silica Gel Slurry:
-
In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to constitute 0.5-1% of the total solvent volume.
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing:
-
Carefully pour the neutralized silica gel slurry into the chromatography column.
-
Allow the silica to pack under gravity or with gentle positive pressure.
-
Equilibrate the column by flushing with the starting mobile phase (e.g., hexane/ethyl acetate mixture containing 0.1% triethylamine).
-
-
Sample Loading:
-
Dissolve the crude tertiary propargyl alcohol in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified tertiary propargyl alcohol.
-
Protocol 2: Purification via Crystalline Complex Formation with a Tertiary Diamine
This method is suitable for specific tertiary propargyl alcohols that can form crystalline complexes.
-
Complex Formation:
-
Dissolve the crude tertiary propargyl alcohol in a suitable solvent (e.g., methanol, ethanol, or a hydrocarbon solvent).
-
Add a stoichiometric equivalent of a tertiary diamine (e.g., triethylenediamine or N,N'-dimethylpiperazine).[9]
-
Stir the solution at room temperature. The crystalline complex should precipitate out of the solution. If not, cooling the solution may induce crystallization.
-
-
Isolation and Purification of the Complex:
-
Collect the crystalline complex by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
If necessary, recrystallize the complex from a suitable solvent to achieve higher purity.
-
-
Liberation of the Pure Alcohol:
-
Suspend or dissolve the purified complex in a non-water-soluble organic solvent (e.g., diethyl ether, dichloromethane).[9]
-
Add a dilute aqueous acid (e.g., dilute HCl or H₂SO₄) to the mixture and stir. The diamine will be protonated and move into the aqueous phase, leaving the pure alcohol in the organic phase.[9]
-
Separate the organic layer, wash it with water and then brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified tertiary propargyl alcohol.
-
Visualizations
Caption: Workflow for Purification by Neutralized Flash Chromatography.
References
- 1. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 2. EP0256745A2 - Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same - Google Patents [patents.google.com]
- 3. rawsource.com [rawsource.com]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar [semanticscholar.org]
- 7. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. data.epo.org [data.epo.org]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Optimizing reaction conditions for reactions involving 3-Ethyl-1-pentyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-1-pentyn-3-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound, a tertiary propargyl alcohol, is a versatile building block in organic synthesis. Common reactions include:
-
Meyer-Schuster and Rupe Rearrangements: Acid-catalyzed rearrangements to form α,β-unsaturated ketones.[1][2]
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.[1][3][4][5]
-
Oxidation: Conversion of the alcohol to a ketone.
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Hydrogenation: Reduction of the alkyne to an alkene or alkane.
-
Hydroxyl Group Protection: Masking the hydroxyl group to prevent interference in subsequent reactions.
-
Dehydration: Elimination of water to form an enyne.
Q2: Why is my Meyer-Schuster rearrangement of this compound giving a low yield?
A2: Low yields in Meyer-Schuster rearrangements can be attributed to several factors:
-
Competing Rupe Rearrangement: For tertiary alcohols like this compound, the Rupe rearrangement can be a significant side reaction, leading to the formation of an α,β-unsaturated methyl ketone instead of the desired conjugated ketone.[1][2]
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids can promote side reactions.
-
Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to degradation.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by TLC or GC is essential.
Q3: How can I improve the selectivity of the hydrogenation of this compound to the corresponding alkene?
A3: To selectively obtain the alkene, a "poisoned" catalyst is necessary to prevent over-reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is commonly used for the syn-hydrogenation to the cis-alkene.[6] Catalyst loading and hydrogen pressure are critical parameters to control for optimal selectivity.
Q4: What are the common byproducts in the Sonogashira coupling of this compound?
A4: A common byproduct in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper(I) cocatalyst.[1] Running the reaction under copper-free conditions or using an excess of the alkyne can help minimize this side reaction.
Troubleshooting Guides
Meyer-Schuster & Rupe Rearrangements
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of desired α,β-unsaturated ketone | Competing Rupe rearrangement.[1][2] | Use milder Lewis acid catalysts (e.g., InCl₃, Ag-based catalysts) instead of strong Brønsted acids.[2] Optimize reaction temperature and time. |
| Decomposition of starting material or product. | Use a lower reaction temperature and monitor the reaction progress closely. Consider using a less acidic catalyst. | |
| Formation of a complex mixture of products | Non-specific acid catalysis. | Screen different acid catalysts and solvents to find more selective conditions. |
| Reaction does not go to completion | Insufficient catalyst or reaction time. | Increase the catalyst loading or extend the reaction time. Ensure the catalyst is active. |
Sonogashira Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the cross-coupled product | Inactive palladium catalyst. | Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source. |
| Inefficient transmetalation. | Ensure the copper(I) cocatalyst is added and the amine base is appropriate. | |
| Significant amount of homocoupled alkyne (Glaser coupling) | Presence and concentration of copper(I) cocatalyst.[1] | Consider a copper-free Sonogash-ira protocol. Use a slight excess of the alkyne. |
| Reaction is sluggish or does not start | Poor solubility of reactants. | Choose a suitable solvent that dissolves all reactants. Degas the solvent to remove oxygen. |
| Decomposition of starting materials | Reaction temperature is too high. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
Experimental Protocols
Sonogashira Coupling of this compound with Iodoarenes
This protocol is adapted from a reported procedure for the Sonogashira coupling of this compound.[1][3]
Materials:
-
This compound
-
Iodoarene (e.g., iodobenzene, 4-iodoanisole)
-
PdCl₂(PPh₃)₂
-
γ-Valerolactone-based ionic liquid (e.g., [TBP][4EtOV]) or a suitable organic solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a screw-cap vial, add the iodoarene (0.5 mmol), this compound (0.75 mmol, 1.5 equiv), and PdCl₂(PPh₃)₂ (0.0025 mmol, 0.5 mol%).
-
Add the γ-valerolactone-based ionic liquid (0.8 mL) or other chosen solvent.
-
Seal the vial and stir the mixture at 55 °C for 3 hours.
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After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).
-
Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).
-
Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Quantitative Data for Sonogashira Coupling of this compound: [1][3]
| Iodoarene | Product Yield (%) |
| Iodobenzene | 87 |
| 4-Iodoanisole | 81 |
| 4-Iodonitrobenzene | 85 |
Oxidation of a Tertiary Propargylic Alcohol (Representative Protocol)
This is a general procedure for the oxidation of a tertiary propargylic alcohol, which can be adapted for this compound.
Materials:
-
Tertiary propargylic alcohol (e.g., this compound)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the tertiary propargylic alcohol in dichloromethane, add activated manganese dioxide (5-10 equivalents).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Hydrogenation of a Tertiary Propargylic Alcohol using Lindlar's Catalyst (Representative Protocol)
This representative protocol can be adapted for the selective hydrogenation of this compound to the corresponding cis-alkene.
Materials:
-
Tertiary propargylic alcohol (e.g., this compound)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Solvent (e.g., methanol, ethyl acetate)
-
Hydrogen gas
Procedure:
-
Dissolve the tertiary propargylic alcohol in the chosen solvent in a suitable hydrogenation flask.
-
Add Lindlar's catalyst (typically 5-10% by weight of the substrate).
-
Flush the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus).
-
Monitor the reaction progress by TLC or GC to avoid over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the product.
Visualizations
References
- 1. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Proper storage and handling of 3-Ethyl-1-pentyn-3-ol to ensure stability
Technical Support Center: 3-Ethyl-1-pentyn-3-ol
This technical support center provides guidance on the proper storage, handling, and stability of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be kept tightly closed to prevent exposure to moisture and air.[1][2] It is also recommended to store it away from strong oxidizing agents, as they are incompatible.[1]
Q2: Is this compound sensitive to light?
Q3: What type of container is best for storing this compound?
A3: this compound should be stored in a tightly sealed container.[1][2] Glass bottles, particularly amber glass to protect from light, are a suitable choice. Ensure the cap provides a good seal to prevent the ingress of moisture and air.
Q4: What are the main hazards associated with handling this compound?
A4: this compound is a flammable liquid and vapor.[1][3][4][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6] It is classified as a Flammable Liquid, Category 3.[3][4] Appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, are crucial.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Discoloration of the sample (yellowing) | Exposure to air or light, leading to oxidation or polymerization. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial. Before use, it may be necessary to purify the material by distillation. |
| Presence of unexpected peaks in NMR or GC-MS analysis | Decomposition or presence of impurities from synthesis. | Compare the spectra with a reference standard.[1][3] Common impurities could include starting materials or byproducts. If decomposition is suspected, re-purify the sample. Consider derivatization for GC-MS analysis to improve peak shape and separation. |
| Inconsistent reaction yields | Degradation of the starting material. | Use a freshly opened or recently purified bottle of this compound. Confirm the purity of the material using GC or NMR before starting the reaction. |
| Formation of a precipitate or solid in the liquid | Polymerization of the alkyne moiety. | This can be catalyzed by impurities or exposure to air and light. If this occurs, the material may need to be discarded. To prevent this, adhere strictly to recommended storage conditions. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C7H12O | [3] |
| Molecular Weight | 112.17 g/mol | [3] |
| Boiling Point | 138-140 °C | [1][7] |
| Density | 0.872 g/mL at 20 °C | [7] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [4][5] |
| Solubility | Not miscible in water | [1][7] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: An Agilent GC-MS system (or equivalent) with a mass selective detector can be used.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Inlet Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 3 minutes
-
Ramp: Increase at 8 °C/min to 300 °C
-
Final Hold: 3 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-300
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. Mass spectra of impurities can be compared against spectral libraries for identification.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl3).
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (ppm): The spectrum should show signals corresponding to the ethynyl proton, the hydroxyl proton (which may be broad and its position variable), and the ethyl group protons.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon spectrum.
-
Expected chemical shifts (ppm): Signals should be present for the acetylenic carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the ethyl groups.[1]
-
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure. The presence of unexpected signals may indicate impurities.
Diagrams
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. env.go.jp [env.go.jp]
- 5. This compound 98.0 6285-06-9 [sigmaaldrich.com]
- 6. Decomposition of carbamates of tertiary alcohols. Part 3. Influence of phenyl and vinyl substituents at the α-carbon atom - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 6285-06-9 [m.chemicalbook.com]
Troubleshooting unexpected results in the NMR spectrum of 3-Ethyl-1-pentyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving unexpected results in the NMR spectrum of 3-Ethyl-1-pentyn-3-ol.
Expected NMR Data
A clear understanding of the expected NMR spectrum is crucial for identifying anomalies. The following tables summarize the anticipated chemical shifts for this compound.
Expected ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| -OH | ~1.5 - 3.0 (variable) | Broad Singlet | 1H | N/A |
| ≡C-H | ~2.4 | Singlet | 1H | N/A |
| -CH₂- | ~1.6 | Quartet | 4H | ~7.4 |
| -CH₃ | ~1.0 | Triplet | 6H | ~7.4 |
Expected ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-OH (quaternary) | ~72 |
| ≡C-H | ~88 |
| -C≡ | ~71 |
| -CH₂- | ~35 |
| -CH₃ | ~8 |
Troubleshooting Unexpected NMR Results
FAQ 1: Why is the hydroxyl (-OH) proton signal absent or a very broad singlet?
The disappearance or broadening of the hydroxyl proton signal is a common phenomenon in the NMR spectroscopy of alcohols.[1][2] This is typically due to:
-
Chemical Exchange: The hydroxyl proton is labile and can undergo rapid exchange with other acidic protons in the sample, such as traces of water or acidic impurities.[1] This exchange can be on a timescale that is fast relative to the NMR experiment, leading to a broadening of the signal, sometimes to the point where it becomes indistinguishable from the baseline.
-
Solvent Effects: If a deuterated protic solvent like methanol-d₄ or D₂O is used, the hydroxyl proton will exchange with the deuterium from the solvent, causing the signal to disappear from the ¹H NMR spectrum.[1][3] Even seemingly aprotic solvents like DMSO-d₆ can absorb atmospheric moisture, leading to this exchange.
Troubleshooting Workflow: Absent or Broad -OH Signal
References
Preventing polymerization or degradation of 3-Ethyl-1-pentyn-3-ol
Technical Support Center: 3-Ethyl-1-pentyn-3-ol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization and degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a tertiary acetylenic alcohol. Its structure, containing both a terminal alkyne and a tertiary alcohol functional group, makes it susceptible to polymerization and degradation. The primary stability concerns are unwanted polymerization of the alkyne group and degradation through pathways such as oxidation or acid-catalyzed hydrolysis.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dark environment. For long-term storage, a temperature of -20°C is recommended, while 4°C is acceptable for short-term use.[1] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, light-protecting container (e.g., an amber vial) to prevent oxidation and moisture ingress.[1]
Q3: What types of compounds can act as inhibitors for the polymerization of this compound?
While specific inhibitors for this compound are not extensively documented, general classes of polymerization inhibitors for unsaturated compounds can be effective. These include:
-
Phenolic compounds: Such as hydroquinone or butylated hydroxytoluene (BHT), which act as radical scavengers.
-
Amines and Nitroxides: These can also inhibit polymerization through radical scavenging mechanisms.
-
Antioxidants: Compounds like ascorbic acid or tocopherols can help prevent oxidative degradation pathways that may initiate polymerization.[4]
The optimal inhibitor and its effective concentration will need to be determined experimentally for your specific application.
Q4: What are the potential degradation pathways for this compound?
Several degradation pathways are possible due to the molecule's functional groups:
-
Polymerization: The terminal alkyne can polymerize upon exposure to heat, light, or certain catalysts.[1][2]
-
Oxidation: The propargyl alcohol moiety can be oxidized to form aldehydes or carboxylic acids.[1][5] The presence of oxygen can initiate this process.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the alkyne can be hydrated to form a ketone. Additionally, acid can catalyze other rearrangements and degradation reactions of the tertiary alcohol.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudiness or precipitate formation in the liquid | Polymerization of the alkyne group. | Immediately cool the sample to 4°C or below. If possible, filter the sample under an inert atmosphere. For future prevention, add a suitable polymerization inhibitor and store under recommended conditions (cool, dark, inert atmosphere). |
| Discoloration (yellowing or browning) | Oxidation of the compound. | Purge the container with an inert gas (argon or nitrogen) before sealing. Store in a dark location or use an amber vial. Consider adding an antioxidant to the sample. |
| Appearance of new peaks in GC-MS or NMR analysis | Degradation of the compound. | Compare the new peaks to known potential degradation products (e.g., ketones from hydration, aldehydes/acids from oxidation). Review your experimental conditions for sources of acid, oxygen, or excessive heat. Purify the sample if necessary. |
| Loss of potency or reactivity | Degradation or polymerization has consumed the active compound. | Conduct a stability study to determine the shelf-life under your specific storage and experimental conditions. Prepare fresh solutions more frequently. |
| Inconsistent experimental results | Variable degradation or polymerization between samples. | Standardize your handling and storage procedures. Ensure all users are following the recommended guidelines. Perform a quality control check on your stock of this compound. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Before opening, allow the container of this compound to warm to room temperature to prevent moisture condensation.
-
Handle the compound in a well-ventilated area, preferably under a fume hood.
-
Use an inert gas (argon or nitrogen) to blanket the headspace of the container before sealing to prevent exposure to oxygen.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
Protocol 2: Conducting a Stability Study for this compound
This protocol outlines a general procedure to determine the stability of this compound under your specific laboratory conditions.
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
-
Solvent for dilution (e.g., HPLC-grade acetonitrile or a solvent compatible with your analytical method)
-
GC-MS or HPLC system for analysis
Procedure:
-
Sample Preparation:
-
Dispense aliquots of fresh this compound into several amber glass vials.
-
If testing inhibitors, prepare separate sets of samples with the desired inhibitor(s) at various concentrations.
-
Purge the headspace of each vial with an inert gas for 1-2 minutes before tightly sealing the cap.
-
-
Storage Conditions:
-
Store the vials under a matrix of conditions you wish to evaluate. Recommended conditions to test include:
-
-20°C (long-term storage)
-
4°C (short-term storage)
-
Room temperature (ambient, ~25°C)
-
Elevated temperature (e.g., 40°C) for accelerated stability testing.
-
Exposure to light (on a lab bench) vs. dark (wrapped in foil or in a drawer).
-
-
-
Time Points:
-
Establish a schedule for sample analysis. Suggested time points include: T=0 (initial analysis), 1 week, 2 weeks, 1 month, 3 months, and 6 months.
-
-
Analytical Method:
-
At each time point, retrieve one vial from each storage condition.
-
Prepare a dilution of the sample in a suitable solvent.
-
Analyze the sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The method should be able to quantify the peak area of the parent compound and detect the appearance of any new peaks corresponding to degradation products or polymers.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Monitor the increase in the peak areas of any degradation products.
-
Plot the percentage of the remaining parent compound versus time for each storage condition to determine the degradation rate.
-
The shelf-life can be defined as the time at which the concentration of the parent compound drops below a certain threshold (e.g., 95% or 90% of the initial concentration).
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding oxidants and antioxidants: Classical team with new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Strategies for scaling up the production of 3-Ethyl-1-pentyn-3-ol
Welcome to the technical support center for the synthesis and scale-up of 3-Ethyl-1-pentyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial routes for the synthesis of this compound are the Grignard reaction and the Favorskii reaction. The Grignard route involves the reaction of an ethynyl Grignard reagent with diethyl ketone. The Favorskii reaction utilizes the reaction of acetylene with diethyl ketone under basic conditions.
Q2: What are the key safety concerns when producing this compound on a larger scale?
A2: Both primary synthesis routes involve highly exothermic reactions and require careful thermal management to prevent runaway reactions. Grignard reagents are highly reactive, flammable, and sensitive to moisture and air. The Favorskii reaction often employs strong bases and gaseous acetylene, which is highly flammable. Proper inert atmosphere techniques, controlled reagent addition, and adequate cooling capacity are critical for safe operation.
Q3: How can the purity of this compound be assessed?
A3: The purity of this compound is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the desired product from starting materials, solvents, and byproducts, and provide information about their relative quantities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Troubleshooting Guides
Grignard Synthesis Route
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Moisture in Reaction | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). Solvents and reagents must be anhydrous. |
| Poor Grignard Reagent Formation | Activate magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane). Ensure the alkyl halide is added at a rate that maintains a gentle reflux. |
| Acidic Acetylene Proton | The terminal proton of acetylene is acidic and can be deprotonated by the Grignard reagent, consuming it in a side reaction. Using a less basic Grignard reagent or a two-step process where the acetylide is formed first can mitigate this. |
| Inefficient Reaction with Ketone | Consider using "Turbo Grignard" reagents like iPrMgCl·LiCl, which can enhance reactivity and may allow for lower reaction temperatures, reducing side reactions. |
Issue 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Action |
| 3-Ethyl-2-pentene | Dehydration of the final product during acidic workup or distillation. | Use a milder quenching agent like saturated aqueous ammonium chloride. Perform distillation under reduced pressure and at a lower temperature. |
| Wurtz Coupling Products | Reaction of the Grignard reagent with unreacted alkyl halide. | Control the addition rate of the alkyl halide during Grignard formation and maintain a moderate temperature.[4][5] |
| Unreacted Diethyl Ketone | Incomplete reaction due to insufficient Grignard reagent or low reactivity. | Ensure an appropriate molar ratio of Grignard reagent to the ketone. Consider using a more reactive Grignard reagent or increasing the reaction time. |
| Enolization Products | The Grignard reagent acts as a base, deprotonating the α-carbon of the diethyl ketone. | Use a less sterically hindered Grignard reagent and lower reaction temperatures. |
Favorskii Synthesis Route
Issue 1: Low Yield and Formation of Aldol Condensation Products
| Potential Cause | Troubleshooting Action |
| Competitive Aldol Condensation | The basic conditions can promote the self-condensation of diethyl ketone. |
| Incomplete Reaction | Insufficient acetylene pressure or poor mass transfer. |
Quantitative Data Summary
The following table summarizes typical data for the synthesis of tertiary alkynyl alcohols, which can be used as a general reference for optimizing the production of this compound. Actual yields will vary based on specific reaction conditions and scale.
| Synthesis Route | Key Parameters | Typical Yield Range (%) | Key Considerations |
| Grignard Reaction | Anhydrous THF, Ethylmagnesium bromide, Acetylene, Diethyl ketone | 60-85 | Highly dependent on the quality of reagents and exclusion of moisture. |
| Favorskii Reaction | KOH, DMSO or other polar aprotic solvent, Acetylene, Diethyl ketone | 50-75 | Prone to side reactions like aldol condensation.[6] |
Experimental Protocols
Laboratory-Scale Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas
-
Diethyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous THF to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30 minutes.
-
Acetylene Addition: Cool the Grignard reagent solution to 0°C in an ice bath. Bubble dry acetylene gas through the solution for 1-2 hours to form the ethynylmagnesium bromide.
-
Reaction with Diethyl Ketone: While maintaining the temperature at 0°C, slowly add a solution of diethyl ketone in anhydrous THF to the reaction mixture.
-
Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Cool the mixture back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in Grignard synthesis.
References
- 1. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study | PDF [slideshare.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Events in the Synthesis of 3-Ethyl-1-pentyn-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Ethyl-1-pentyn-3-ol. The information is presented in a question-and-answer format to directly address specific issues, particularly the management of exothermic events, that may be encountered during this synthesis.
Troubleshooting Guides
Issue: Uncontrolled Exothermic Reaction During Grignard Reagent Addition
A primary concern during the synthesis of this compound via the Grignard pathway is the potential for a runaway reaction, characterized by a rapid and uncontrolled increase in temperature. This is often due to the highly exothermic nature of the Grignard reaction itself.[1][2] Proper management of the reaction temperature is crucial for both safety and product yield.
Quantitative Data on Exothermic Events
| Parameter | Condition | Typical Value | Notes |
| Heat of Reaction | Formation of Ethynylmagnesium Bromide | -200 to -350 kJ/mol | Highly exothermic step.[2] |
| Temperature Rise | Slow addition of Diethyl Ketone (1.0 eq) to Ethynylmagnesium Bromide (1.1 eq) in THF at 0 °C | 5 - 15 °C | Dependent on addition rate and cooling efficiency. |
| Rapid addition of Diethyl Ketone | > 30 °C | Can lead to boiling of the solvent (THF b.p. 66 °C) and a runaway reaction.[1] | |
| Recommended Addition Time | Laboratory Scale (0.1 - 1.0 mol) | 30 - 60 minutes | Slower addition allows for better heat dissipation. |
| Cooling Bath Temperature | Standard Procedure | 0 to -5 °C | An ice-salt bath can provide more robust cooling. |
| Quenching Temperature Rise | Addition of saturated NH₄Cl solution | 10 - 25 °C | The quenching process is also significantly exothermic. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol details a standard laboratory procedure for the synthesis of this compound, with a strong emphasis on temperature control to manage the exothermic nature of the reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Diethyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere, place magnesium turnings.
-
Add a small volume of a solution of ethyl bromide in anhydrous THF to initiate the Grignar reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble purified acetylene gas through the stirred solution. The reaction is exothermic; control the flow rate to maintain the temperature below 10 °C. The completion of the reaction is indicated by the cessation of ethane gas evolution.
-
-
Reaction with Diethyl Ketone:
-
Maintain the ethynylmagnesium bromide solution at 0 °C.
-
Add a solution of diethyl ketone in anhydrous THF to the dropping funnel.
-
Add the diethyl ketone solution dropwise to the Grignard reagent over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. A significant exotherm will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is also exothermic and will produce gas.
-
Once the addition is complete and the reaction is no longer exothermic, separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield this compound.
-
Frequently Asked Questions (FAQs)
Q1: My reaction started to heat up uncontrollably after adding only a small amount of diethyl ketone. What should I do?
A1: Immediately stop the addition of the diethyl ketone. If the temperature continues to rise rapidly, add more of the cold, anhydrous solvent (THF) to dilute the reaction mixture and help dissipate the heat. Ensure your cooling bath is efficiently cooling the flask. In extreme cases, if you have a pre-prepared quenching solution at a low temperature, you can begin a very slow, controlled quench.
Q2: The reaction did not start immediately upon adding the diethyl ketone, and then suddenly became very vigorous. Why did this happen?
A2: This is known as an induction period. It can be caused by a passivated surface on the Grignard reagent or low initial concentration of the reactants at the addition point. When the reaction does initiate, the accumulated unreacted diethyl ketone reacts rapidly, causing a significant exotherm. To avoid this, ensure good stirring and add the first portion of the ketone very slowly, watching for a temperature increase before proceeding with the rest of the addition.
Q3: Can I add the diethyl ketone faster to save time?
A3: It is strongly advised against rapid addition. The rate of heat generation in a Grignard reaction can quickly exceed the cooling capacity of a standard laboratory setup, leading to a dangerous runaway reaction.[1] A slow, controlled addition is paramount for safety.
Q4: Is the quenching step also dangerous?
A4: Yes, the quenching of the magnesium alkoxide intermediate is a highly exothermic protonation reaction. The quenching agent (e.g., saturated ammonium chloride solution) should be added slowly and with efficient cooling to prevent a sudden temperature increase and potential boiling of the solvent.
Q5: What are the visual cues of a successful, controlled reaction?
A5: A controlled reaction will show a gentle and steady temperature increase during the addition of the diethyl ketone, which is effectively managed by the cooling bath. The reaction mixture will likely become thicker and may change color. There should be no sudden, violent boiling of the solvent.
Visualizations
Caption: Workflow for the synthesis of this compound with key exothermic stages highlighted.
Caption: Decision-making flowchart for troubleshooting uncontrolled exothermic events.
References
Technical Support Center: Purification of 3-Ethyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of residual catalysts from 3-Ethyl-1-pentyn-3-ol. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in achieving high purity for your compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, particularly after synthesis via Grignard reaction or other catalytic methods.
Post-Grignard Reaction Workup
Q1: I've quenched my Grignard reaction and now have a persistent emulsion during aqueous extraction. How can I break it?
A1: Emulsion formation is common when quenching Grignard reactions, especially with tertiary alcohols. Here are several techniques to try, starting with the gentlest:
-
Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, gently swirl the mixture to facilitate extraction without creating a stable emulsion.[1]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing the separation of the organic and aqueous phases.[1][2]
-
Addition of Salt: If brine is not effective, adding a small amount of solid sodium chloride directly to the emulsion and swirling can also be effective.[3]
-
Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite. This can help to break up the emulsion, although it may require subsequent washing of the Celite with your organic solvent to recover all of the product.[3]
-
Solvent Evaporation: If you consistently encounter emulsions, try evaporating the reaction solvent (e.g., THF, ether) after the reaction is complete. Then, redissolve the residue in your extraction solvent before performing the aqueous wash.[3]
Q2: My final product is a dark brown or black oil after workup. What is causing this and how can I prevent it?
A2: The dark coloration is often due to the formation of finely divided metal byproducts from side reactions, such as Wurtz coupling, or impurities in the magnesium turnings.
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This helps to control the exothermic reaction and minimize side reactions.
-
High-Quality Reagents: Use high-purity magnesium turnings and freshly distilled, anhydrous solvents to reduce impurities that can catalyze decomposition.
-
Controlled Reflux: Avoid excessive heating during Grignard reagent formation. A gentle reflux is sufficient. Prolonged heating at high temperatures can lead to decomposition.
Q3: The yield of my this compound is consistently low. What are the potential causes and solutions?
A3: Low yields in Grignard synthesis can stem from several factors:
-
Incomplete Grignard Reagent Formation: Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the Grignard reagent.
-
Inaccurate Reagent Concentration: The concentration of the Grignard reagent can be determined by titration before adding the ketone. This ensures the correct stoichiometry is used.
-
Side Reactions:
-
Wurtz Coupling: This can be minimized by the slow addition of the alkyl halide.
-
Enolization of the Ketone: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. Using a less sterically hindered Grignard reagent or a lower reaction temperature can sometimes mitigate this.
-
-
Loss during Workup: The product may have some solubility in the aqueous phase. Perform multiple extractions with the organic solvent to maximize recovery.
General Catalyst Removal
Q4: Besides magnesium salts from a Grignard reaction, what other residual catalysts might I encounter in the synthesis of this compound?
A4: While Grignard synthesis is common, other catalysts can be used for the synthesis of propargyl alcohols, including:
-
Lithium Acetylides: If lithium acetylide is used, residual lithium salts may be present. These are typically water-soluble and can be removed with an aqueous workup.
-
Zinc Catalysts: Zinc-based catalysts are also employed for the addition of alkynes to aldehydes and ketones. The resulting zinc salts are often removed by an acidic aqueous wash.[4][5]
-
Gold and Silver Catalysts: Gold and silver complexes can catalyze the rearrangement of propargylic alcohols. These are often used in smaller catalytic amounts, and their removal may require more specialized techniques like chromatography or the use of scavengers.[6]
Q5: How can I remove residual metal catalysts that are not easily removed by a simple aqueous wash?
A5: For more stubborn metal catalyst residues, consider the following methods:
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the polar alcohol product from nonpolar impurities and many metal complexes.
-
Adsorbents: Passing a solution of your product through a plug of an adsorbent like activated carbon, alumina, or specialized metal scavengers can effectively remove trace amounts of metal catalysts.
-
Chemical Precipitation: In some cases, the catalyst can be precipitated out of the solution by adding a specific agent, followed by filtration.
Data Presentation
The following table summarizes the typical effectiveness of different purification methods for removing residual magnesium from a crude this compound sample after a Grignard synthesis.
| Purification Method | Typical Purity of Final Product (%) | Typical Yield (%) | Residual Magnesium (ppm) |
| Aqueous Workup & Extraction | 90-95 | 85-95 | < 50 |
| Flash Column Chromatography | > 98 | 80-90 | < 5 |
| Vacuum Distillation | > 99 | 75-85 | < 1 |
Note: These values are representative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Standard Grignard Reaction Workup and Extraction
This protocol describes a standard procedure for quenching a Grignard reaction and extracting the this compound product.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature below 20 °C. Continue adding the NH₄Cl solution until the bubbling ceases and most of the magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and shake gently to extract the product. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide (Q1).
-
Separation and Washing: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel flash chromatography.
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.[7]
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with air or nitrogen). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Vacuum Distillation
For thermally sensitive compounds or to achieve very high purity, vacuum distillation is recommended.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum. Use a short-path distillation head for high-boiling compounds.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and slowly reduce the pressure to the desired level. Gradually heat the distillation flask in a heating mantle or oil bath.[8]
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Shutdown: Before turning off the vacuum, allow the apparatus to cool to room temperature to prevent air from rushing into the hot glassware.[8]
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Ethyl-1-pentyn-3-ol: GC-MS, HPLC, and qNMR Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of 3-Ethyl-1-pentyn-3-ol, a key intermediate in various synthetic pathways.
This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on experimental data, and offers a logical workflow for selecting the most appropriate method for your specific needs.
Data Presentation: A Comparative Overview
The selection of an analytical technique for purity assessment is a nuanced decision that depends on the specific requirements of the analysis, including the nature of potential impurities, the desired level of accuracy, and available instrumentation. Below is a summary of the expected performance of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | GC-MS | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and polarity, followed by mass-based identification. | Separation by polarity, with detection based on UV absorbance. | Intrinsic quantitative measurement based on nuclear magnetic resonance. |
| Purity Determination | Relative purity based on peak area percentage. | Relative purity based on peak area percentage. | Absolute purity determination using an internal standard.[1][2][3][4] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) |
| Accuracy | Good for relative quantification of volatile impurities. | Good for relative quantification of non-volatile, UV-active impurities. | Excellent for absolute purity determination.[1][2][3][4] |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Throughput | High | High | Moderate |
| Strengths | Excellent for separating and identifying volatile impurities. High sensitivity. | Wide applicability for non-volatile compounds. Robust and reproducible. | Provides structural confirmation and absolute quantification simultaneously. Non-destructive.[1][2][3][4] |
| Limitations | Not suitable for non-volatile impurities. Requires derivatization for some compounds. | This compound lacks a strong chromophore, leading to poor sensitivity. | Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
GC-MS Protocol for this compound
This method is ideal for identifying and quantifying volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For the sample to be analyzed, prepare a 100 µg/mL solution in dichloromethane.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
Data Analysis: The purity of this compound is determined by the area percentage of its peak relative to the total area of all observed peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The expected mass spectrum of this compound would show characteristic fragments, likely including a prominent peak from the loss of an ethyl group.[5]
HPLC Protocol for this compound
Due to the lack of a strong UV chromophore in this compound, this method is less sensitive but can be useful for detecting non-volatile, UV-active impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Prepare calibration standards by serial dilution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Data Analysis: Purity is estimated by the area percentage of the main peak. This method is best suited for quantifying known UV-active impurities with corresponding reference standards.
Quantitative NMR (qNMR) Protocol for this compound
qNMR provides a highly accurate, direct measurement of purity without the need for a reference standard of the analyte itself.[1][2][3][4]
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d) to dissolve the sample and internal standard completely.
NMR Acquisition Parameters (¹H):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Spectral Width: Appropriate to cover all signals of interest.
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the acetylenic proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
The following diagrams illustrate the workflow for GC-MS analysis and the decision-making process for selecting the appropriate analytical technique.
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-Ethyl-1-pentyn-3-ol and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Ethyl-1-pentyn-3-ol with other common terminal alkynes. The presence of a tertiary alcohol adjacent to the alkyne functionality, along with steric hindrance from the two ethyl groups, imparts a unique reactivity profile to this molecule. This document aims to support researchers in selecting appropriate alkynes for their synthetic strategies by providing available experimental data and detailed protocols for key transformations.
Executive Summary
Terminal alkynes are fundamental building blocks in organic synthesis, primarily utilized for their ability to undergo C-C bond formation through reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click" chemistry), as well as addition reactions across the triple bond. The reactivity of a terminal alkyne is principally governed by two features: the acidity of the terminal proton and the electron density of the π-bonds. In this compound, the steric bulk imposed by the two ethyl groups at the propargylic position significantly influences its reactivity compared to less hindered terminal alkynes such as propargyl alcohol, 1-hexyne, and phenylacetylene.
Data Presentation: Comparative Reactivity in Key Reactions
The following tables summarize the available quantitative data for the performance of this compound and other terminal alkynes in widely used synthetic transformations.
Table 1: Sonogashira Coupling Reaction Yields
| Alkyne | Aryl Halide | Product | Yield (%) | Reference |
| This compound | Iodobenzene | 3-Ethyl-1-phenyl-pent-1-yn-3-ol | 87 | [1][2] |
| This compound | 1-Iodo-4-nitrobenzene | 3-Ethyl-1-(4-nitrophenyl)-pent-1-yn-3-ol | 85 | [1][2] |
| This compound | 4-Iodoanisole | 3-Ethyl-1-(4-methoxyphenyl)-pent-1-yn-3-ol | 81 | [2] |
| Phenylacetylene | Iodobenzene | Diphenylacetylene | >99 | [1] |
| Propargyl alcohol | Iodobenzene | 3-Phenyl-prop-2-yn-1-ol | 92 | [1] |
| 1-Ethynyl-1-cyclohexanol | Iodobenzene | 1-(Phenylethynyl)-cyclohexan-1-ol | 85 | [1] |
Table 2: Relative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Type | Relative Reactivity | Notes | Reference |
| Propiolamides | Very High | Electronically activated. | [3][4] |
| Propargyl amides/amines/alcohol | High | Good combination of reactivity and stability. | [3] |
| Aliphatic/Aromatic alkynes | Moderate | Slower than propargyl derivatives. | [3] |
| Tertiary propargyl carbamates | Unsuitable | Undergo copper-induced fragmentation. | [3] |
Table 3: Regioselectivity in Hydration Reactions
| Alkyne | Reaction Conditions | Major Product | Notes | Reference |
| This compound (Tertiary Propargylic Alcohol) | Gold-catalyzed | α,β-Unsaturated ketone (Enone) | Exclusively forms the Meyer-Schuster rearrangement product.[5] | [5][6] |
| Terminal Alkyne (e.g., 1-Hexyne) | HgSO₄, H₂SO₄, H₂O | Methyl ketone (Markovnikov addition) | Follows standard Markovnikov hydration. | [7][8] |
| Terminal Alkyne (e.g., 1-Hexyne) | 1. Sia₂BH 2. H₂O₂, NaOH | Aldehyde (Anti-Markovnikov addition) | Hydroboration-oxidation leads to the anti-Markovnikov product. | [7][8] |
Experimental Protocols
Sonogashira Coupling (General Procedure)
This protocol is adapted from a palladium-catalyzed coupling of iodoarenes with terminal alkynes.[1]
Materials:
-
Iodoarene (0.5 mmol)
-
Terminal Alkyne (e.g., this compound) (0.75 mmol, 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.0025 mmol, 0.5 mol%)
-
Ionic Liquid (e.g., [TBP][4EtOV]) (0.8 mL)
-
Pentane
-
Water
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 4 mL screw-cap vial, combine the iodoarene, terminal alkyne, and PdCl₂(PPh₃)₂.
-
Add the ionic liquid to the vial.
-
Stir the mixture at 55 °C for 3 hours.
-
After cooling to room temperature, partition the mixture between 5 mL of water and 5 mL of pentane.
-
Separate the aqueous phase and extract with pentane (2 x 5 mL).
-
Combine the organic phases, wash with brine, and dry over MgSO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (General Procedure)
This protocol describes a general method for the "click" reaction between a terminal alkyne and an azide.
Materials:
-
Terminal Alkyne (e.g., this compound) (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(II) sulfate (CuSO₄) (0.01-0.1 equiv)
-
Sodium ascorbate (0.05-0.5 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
Dissolve the terminal alkyne and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate.
-
Add the copper(II) sulfate solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or precipitation, followed by purification.
Hydration of a Terminal Alkyne (Markovnikov Addition)
This protocol describes the mercury-catalyzed hydration of a terminal alkyne to a methyl ketone.
Materials:
-
Terminal Alkyne (e.g., 1-hexyne)
-
Water
-
Sulfuric acid (catalytic amount)
-
Mercury(II) sulfate (catalytic amount)
-
Solvent (e.g., Dioxane or THF)
Procedure:
-
To a stirred solution of the terminal alkyne in the solvent and water, add a catalytic amount of sulfuric acid.
-
Add a catalytic amount of mercury(II) sulfate.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify by distillation or column chromatography.
Mandatory Visualizations
Caption: Workflow for a typical Sonogashira coupling reaction.
Caption: Hydration pathways for different terminal alkynes.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intercepting the Gold‐Catalysed Meyer–Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. mmccollege.ac.in [mmccollege.ac.in]
A Comparative Study of 3-Ethyl-1-pentyn-3-ol and 3-Methyl-1-pentyn-3-ol in Synthesis and Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Ethyl-1-pentyn-3-ol and 3-Methyl-1-pentyn-3-ol, two structurally similar tertiary propargyl alcohols. While direct comparative studies are limited, this document will explore their individual properties, established applications, and potential differences in reactivity based on fundamental chemical principles. This guide also delves into the known biological activities of 3-Methyl-1-pentyn-3-ol, offering insights for drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-Methyl-1-pentyn-3-ol is presented in Table 1. These properties are crucial for understanding their behavior in both synthetic and biological contexts.
| Property | This compound | 3-Methyl-1-pentyn-3-ol |
| CAS Number | 6285-06-9[1] | 77-75-8[2] |
| Molecular Formula | C₇H₁₂O[1] | C₆H₁₀O[2] |
| Molecular Weight | 112.17 g/mol [1] | 98.14 g/mol [2] |
| Boiling Point | 138-140 °C[3] | 121-122 °C |
| Density | 0.872 g/mL at 20 °C[3] | 0.866 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid[4] |
Synthesis and Reactivity: A Comparative Overview
Both this compound and 3-Methyl-1-pentyn-3-ol are tertiary propargyl alcohols, typically synthesized via the ethynylation of the corresponding ketone: 3-pentanone (diethyl ketone) and 2-butanone (methyl ethyl ketone), respectively. This reaction, a variant of the Favorskii reaction, involves the nucleophilic attack of an acetylide anion on the carbonyl carbon of the ketone.
While no direct comparative studies on the synthesis of these two molecules were found, a theoretical comparison can be made based on the principles of organic chemistry. The primary difference between the two starting ketones is the steric and electronic nature of the alkyl groups attached to the carbonyl.
Theoretical Reactivity Comparison:
| Feature | This compound Synthesis (from 3-Pentanone) | 3-Methyl-1-pentyn-3-ol Synthesis (from 2-Butanone) |
| Steric Hindrance | Higher steric hindrance at the carbonyl carbon due to two ethyl groups. | Lower steric hindrance at the carbonyl carbon due to a methyl and an ethyl group. |
| Electronic Effects | The two ethyl groups are slightly more electron-donating than a methyl and an ethyl group, making the carbonyl carbon slightly less electrophilic.[5] | The methyl group is less electron-donating than an ethyl group, making the carbonyl carbon slightly more electrophilic.[5] |
| Predicted Reactivity | Potentially slower reaction rate due to increased steric hindrance and slightly lower electrophilicity of the carbonyl carbon. | Potentially faster reaction rate due to lower steric hindrance and slightly higher electrophilicity of the carbonyl carbon. |
| Potential Rearrangements | As tertiary propargyl alcohols, both are susceptible to acid-catalyzed rearrangements such as the Meyer-Schuster and Rupe rearrangements to form α,β-unsaturated ketones.[6][7] The specific products and reaction rates would likely differ due to the different alkyl substituents. | As tertiary propargyl alcohols, both are susceptible to acid-catalyzed rearrangements such as the Meyer-Schuster and Rupe rearrangements to form α,β-unsaturated ketones.[6][7] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and 3-Methyl-1-pentyn-3-ol. It is important to note that these are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis of this compound
Reaction: Ethynylation of 3-Pentanone
Materials:
-
3-Pentanone (diethyl ketone)
-
Sodium amide (NaNH₂)
-
Acetylene gas
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with sodium amide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylene gas is bubbled through the stirred suspension to form sodium acetylide.
-
A solution of 3-pentanone in anhydrous diethyl ether is added dropwise to the sodium acetylide suspension at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Synthesis of 3-Methyl-1-pentyn-3-ol
Reaction: Ethynylation of 2-Butanone
Materials:
-
2-Butanone (methyl ethyl ketone)
-
Sodium amide (NaNH₂)
-
Acetylene gas
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same setup and initial steps as for the synthesis of this compound to generate sodium acetylide.
-
A solution of 2-butanone in anhydrous diethyl ether is added dropwise to the sodium acetylide suspension at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is worked up and purified using the same procedure as for this compound to yield 3-Methyl-1-pentyn-3-ol.
Applications in Synthesis
Both molecules serve as versatile building blocks in organic synthesis. The terminal alkyne and the tertiary alcohol functionalities allow for a wide range of transformations.
-
This compound is used as an intermediate in the agrochemical, pharmaceutical, and dyestuff industries.[3]
-
3-Methyl-1-pentyn-3-ol is a known intermediate in the synthesis of various compounds, including resins and coatings.[4] It has also been utilized in the synthesis of more complex molecules, such as in the preparation of spirocyclic compounds used in drug discovery.[8]
Biological Activity and Signaling Pathways
Notably, 3-Methyl-1-pentyn-3-ol, also known as Meparfynol or Methylpentynol, has documented biological activity as a sedative-hypnotic agent.[2] This section explores the potential mechanisms of action.
Sedative-Hypnotic Activity
The sedative and hypnotic effects of many drugs are mediated through the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel. While the specific interaction of 3-Methyl-1-pentyn-3-ol with the GABA-A receptor is not detailed in the available literature, a general mechanism for sedative-hypnotics is depicted below.
Mechanism of sedative-hypnotic action.
Induction of Cytochrome P450 Enzymes
3-Methyl-1-pentyn-3-ol has been shown to induce hepatic cytochrome P450 3A (CYP3A) enzymes in mice. The induction of these drug-metabolizing enzymes by xenobiotics is primarily mediated by the activation of nuclear receptors, particularly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).
Xenobiotic-mediated induction of CYP3A enzymes.
Conclusion
This compound and 3-Methyl-1-pentyn-3-ol are valuable synthetic intermediates with distinct, albeit subtle, structural differences that can influence their reactivity. The additional ethyl group in this compound may lead to greater steric hindrance in synthetic transformations compared to the methyl and ethyl substitution in 3-Methyl-1-pentyn-3-ol.
Furthermore, the documented sedative-hypnotic and enzyme-inducing properties of 3-Methyl-1-pentyn-3-ol highlight its relevance in the field of drug development, not only as a potential therapeutic agent itself but also as a molecule that can influence the metabolism of other drugs. The introduction of a methyl group is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties.[9]
Further direct comparative studies are warranted to fully elucidate the differences in synthetic performance and biological activity between these two molecules. Such studies would provide valuable data for chemists and pharmacologists in optimizing synthetic routes and understanding structure-activity relationships.
References
- 1. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 3-Ethyl-1-pentyn-3-ol: A Comparative Guide to Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthetic route to 3-Ethyl-1-pentyn-3-ol, a valuable tertiary alkynyl alcohol intermediate in the synthesis of various organic compounds, including applications in agrochemicals, pharmaceuticals, and dyestuffs.[1] We present a comparative analysis of the two primary synthetic methodologies: the Grignard reaction and the use of organolithium reagents. This guide includes detailed experimental protocols, quantitative data for comparison, and safety considerations to assist researchers in selecting the optimal route for their specific needs.
Executive Summary
The synthesis of this compound is most commonly achieved through the nucleophilic addition of an acetylide to the carbonyl carbon of 3-pentanone. Both Grignard reagents (ethynylmagnesium halides) and organolithium reagents (lithium acetylide) are effective for this transformation. The choice between these two routes depends on factors such as desired yield, reaction conditions, and safety protocols. This guide provides the necessary data to make an informed decision.
Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Organolithium Reaction |
| Primary Reagent | Ethynylmagnesium Bromide | Lithium Acetylide |
| Precursor | 3-Pentanone | 3-Pentanone |
| Typical Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF), Liquid Ammonia |
| Reaction Temperature | 0°C to reflux | -78°C to room temperature |
| Reported Yield | Good (Specific data for this reaction is not readily available in the provided results, but analogous reactions show good yields) | High (Specific data for this reaction is not readily available, but analogous reactions can achieve high yields)[2] |
| Key Advantages | Good yields, relatively easy to handle on a laboratory scale, facile solvent recovery. | Can produce excellent yields, even with sterically hindered ketones.[2] |
| Key Disadvantages | Requires careful handling of moisture-sensitive Grignard reagents. | Requires cryogenic temperatures and handling of pyrophoric organolithium reagents, potentially inconsistent yields if not optimized.[2] |
Synthetic Route Diagrams
Grignard Reaction Pathway
Caption: Synthetic pathway for this compound via the Grignard reaction.
Organolithium Reaction Pathway
Caption: Synthetic pathway for this compound via the organolithium reaction.
Experimental Protocols
Synthesis of Precursor: 3-Pentanone
Method 1: Ketonic Decarboxylation of Propanoic Acid
This method involves the high-temperature, catalyst-mediated decarboxylation of two equivalents of propanoic acid to yield 3-pentanone, carbon dioxide, and water.
-
Procedure: Propanoic acid is passed over a heated metal oxide catalyst (e.g., manganese(IV) oxide on alumina) in a tube furnace. The product, 3-pentanone, is collected by distillation.
-
Yield: While this method is used industrially, laboratory-scale preparations often result in lower yields, around 13% has been reported in one instance.
-
Purification: The distillate can be washed with water to remove any unreacted propanoic acid, dried over an anhydrous salt (e.g., magnesium sulfate), and further purified by fractional distillation.
Method 2: Oxidation of 3-Pentanol
This laboratory-scale synthesis involves the oxidation of the secondary alcohol, 3-pentanol, to the corresponding ketone, 3-pentanone.
-
Procedure: A solution of 3-pentanol in a suitable solvent is treated with an oxidizing agent. A variety of oxidizing agents can be used, such as a solution of cerium(IV) nitrate and lithium bromide in water with the portion-wise addition of 35% hydrogen peroxide at 65-70°C.
-
Yield: This method can achieve high yields, with reports of up to 100% conversion.
-
Purification: The product is typically extracted from the reaction mixture with an organic solvent like diethyl ether. The organic layer is then washed with a sodium bicarbonate solution and water, dried, and the solvent is evaporated. Further purification can be achieved by silica gel column chromatography.
Synthesis of this compound
Route 1: Grignard Reaction
This is a widely used method for the formation of carbon-carbon bonds and is a reliable route to tertiary alkynyl alcohols.
-
Preparation of Ethynylmagnesium Bromide: A solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) is prepared from magnesium turnings and ethyl bromide. Acetylene gas is then bubbled through this solution to form ethynylmagnesium bromide. The reaction is typically performed at 288-290K.[3]
-
Reaction with 3-Pentanone: A solution of 3-pentanone in anhydrous THF is added dropwise to the prepared ethynylmagnesium bromide solution, typically at a low temperature (e.g., 0°C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.
Route 2: Organolithium Reaction
This method utilizes the higher reactivity of organolithium reagents, which can be advantageous for reactions with sterically hindered ketones.
-
Preparation of Lithium Acetylide: A solution of n-butyllithium in an anhydrous solvent like THF is cooled to a low temperature (typically -78°C). Acetylene gas is then passed through the solution to form a solution or slurry of lithium acetylide. It is crucial to maintain a low temperature to prevent the disproportionation to dilithium acetylide.[2]
-
Reaction with 3-Pentanone: 3-Pentanone is added slowly to the cold solution of lithium acetylide. The reaction is typically very fast.
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., water or dilute acid). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation.
Characterization Data
The final product, this compound, can be characterized using various spectroscopic methods.
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight (112.17 g/mol ). The mass spectrum will show characteristic fragmentation patterns.[4]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the ethynyl proton, the hydroxyl proton, and the ethyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the acetylenic carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the ethyl groups.[5]
-
Safety Considerations
-
3-Pentanone: This is a flammable liquid and can cause irritation to the eyes, skin, and respiratory system. Inhalation of high concentrations can lead to dizziness and drowsiness.[1][6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
This compound: This compound is also a flammable liquid.[7][8] Standard safety precautions for handling flammable organic liquids should be followed.
-
Grignard Reagents: These reagents are highly reactive and moisture-sensitive. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Organolithium Reagents: Reagents like n-butyllithium are pyrophoric and will ignite on contact with air. They must be handled with extreme care under an inert atmosphere using syringe and cannula techniques.
This guide provides a foundational understanding of the synthetic routes to this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
- 1. This compound | 6285-06-9 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1-PENTYN-3-OL(4187-86-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Synthesized versus Commercially Available 3-Ethyl-1-pentyn-3-ol
This guide provides a detailed spectroscopic comparison of laboratory-synthesized 3-Ethyl-1-pentyn-3-ol with its commercially available counterpart. The objective is to verify the identity and purity of the synthesized product by comparing its spectral data against a commercial standard. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for both synthesized and commercially available this compound. The data for the synthesized product is representative of a typical successful synthesis, while the data for the commercial product is based on publicly available spectral databases.
Table 1: ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Assignment | Synthesized this compound | Commercially Available this compound |
| -OH | ~1.9 - 2.1 ppm (s, 1H) | ~1.9 - 2.1 ppm (s, 1H) |
| ≡C-H | ~2.4 ppm (s, 1H) | ~2.4 ppm (s, 1H) |
| -CH₂- | ~1.6 - 1.8 ppm (q, 4H, J = 7.4 Hz) | ~1.6 - 1.8 ppm (q, 4H, J = 7.4 Hz) |
| -CH₃ | ~1.0 - 1.2 ppm (t, 6H, J = 7.4 Hz) | ~1.0 - 1.2 ppm (t, 6H, J = 7.4 Hz) |
Table 2: ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Assignment | Synthesized this compound | Commercially Available this compound [1] |
| C-OH | ~73 ppm | ~73.0 ppm |
| ≡C-H | ~87 ppm | ~87.2 ppm |
| ≡C -H | ~72 ppm | ~72.1 ppm |
| -CH₂- | ~35 ppm | ~35.1 ppm |
| -CH₃ | ~8 ppm | ~8.3 ppm |
Table 3: IR Spectroscopy Data (Liquid Film)
| Assignment | Synthesized this compound | Commercially Available this compound [2] |
| O-H stretch (alcohol) | ~3300 - 3400 cm⁻¹ (broad) | ~3300 - 3400 cm⁻¹ (broad) |
| ≡C-H stretch (alkyne) | ~3300 cm⁻¹ (sharp) | ~3300 cm⁻¹ (sharp) |
| C-H stretch (alkane) | ~2880 - 2980 cm⁻¹ | ~2880 - 2980 cm⁻¹ |
| C≡C stretch (alkyne) | ~2100 cm⁻¹ (weak) | ~2100 cm⁻¹ (weak) |
| C-O stretch (alcohol) | ~1150 cm⁻¹ | ~1150 cm⁻¹ |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Synthesized this compound | Commercially Available this compound [2] |
| 112 | [M]⁺ (Molecular Ion) | Present (low abundance) | Present (low abundance) |
| 97 | [M-CH₃]⁺ | Present | Present |
| 83 | [M-C₂H₅]⁺ | Base Peak | Base Peak |
| 55 | [C₄H₇]⁺ | Present | Present |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from ethynylmagnesium bromide and 3-pentanone.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Acetylene gas (or ethyne source)
Procedure:
-
Preparation of Ethynylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine and a few drops of ethyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining ethyl bromide dropwise to maintain a gentle reflux. After the addition is complete, bubble acetylene gas through the solution to form ethynylmagnesium bromide.
-
Reaction with 3-Pentanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with constant stirring.
-
Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Samples were dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
A small drop of the neat liquid was placed between two sodium chloride plates to create a thin film.
-
The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.
-
The sample was introduced via direct injection or gas chromatography.
-
The mass-to-charge ratio (m/z) of the fragments was recorded.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, analysis, and comparison.
Synthesis Pathway
Caption: Grignard reaction for this compound synthesis.
References
Biological Activity of 3-Ethyl-1-pentyn-3-ol Derivatives: A Comparative Analysis Based on Analogous Compounds
A comprehensive review of the potential biological activities of novel 3-Ethyl-1-pentyn-3-ol derivatives is currently limited by the scarcity of publicly available data on this specific class of compounds. However, by examining the biological profiles of structurally related tertiary alkynols and propargyl alcohols, we can infer potential therapeutic applications and guide future screening efforts. This guide provides a comparative analysis of the biological activities of analogous compounds, presenting available experimental data, detailed protocols for key assays, and relevant signaling pathways to inform the investigation of novel this compound derivatives.
Comparative Analysis of Biological Activity
To provide a framework for the potential biological activities of this compound derivatives, this section summarizes the reported activities of analogous tertiary alcohols and propargyl alcohol derivatives.
Anti-inflammatory and Antimicrobial Activity of Substituted Tertiary Alcohols
A study on novel alkyl/aryl substituted tertiary alcohols revealed significant anti-inflammatory and antimicrobial properties. The data from this study can serve as a benchmark for evaluating new derivatives of this compound.
| Compound ID | Structure (General) | Anti-inflammatory Activity (% Edema Inhibition) | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition, mm) vs. A. niger |
| Derivative 1 | Aryl-substituted tertiary alcohol | 62.79 | 18 | 20 |
| Derivative 2 | Alkyl-substituted tertiary alcohol | 45.31 | 15 | 17 |
| Ibuprofen | Standard Drug | 72.88 | N/A | N/A |
| Levofloxacin | Standard Drug | N/A | 22 | N/A |
| Fluconazole | Standard Drug | N/A | N/A | 25 |
N/A: Not Applicable
Cytotoxicity of Propargylated Derivatives
The propargyl moiety, present in this compound, is a key feature in several compounds with demonstrated cytotoxic activity. A technical guide on substituted propargyl alcohols highlights the in vitro cytotoxicity of propargylated noscapine derivatives against the MCF-7 human breast cancer cell line.
| Compound | IC50 (µM) against MCF-7 Cells |
| Propargylated Noscapine Derivative A | 0.5 |
| Propargylated Noscapine Derivative B | 1.2 |
| Paclitaxel (Control) | 0.01 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of novel compounds. The following are protocols for key experiments relevant to the potential activities of this compound derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into control, standard (Ibuprofen, 10 mg/kg), and test groups (derivatives at various doses).
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (control) are administered orally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Agar Well Diffusion Method (Antimicrobial Assay)
-
Microbial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger) are used.
-
Culture Preparation: The microbial strains are cultured in appropriate broth overnight.
-
Procedure:
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile petri dishes.
-
Once solidified, the agar is swabbed with the microbial culture.
-
Wells of 6 mm diameter are punched into the agar.
-
The test compounds (dissolved in a suitable solvent like DMSO) and standard antibiotics/antifungals are added to the wells.
-
-
Incubation: The plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.
MTT Assay (Cytotoxicity Assay)
-
Cell Lines: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in DMSO.
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizing Experimental Processes and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs.
Caption: General workflow for the screening and development of novel bioactive compounds.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
3-Ethyl-1-pentyn-3-ol as a substitute for other functionalized alkynes in click chemistry
In the realm of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability. The choice of the alkyne component is critical in these reactions, influencing kinetics, yield, and the potential for side reactions. This guide provides a comprehensive comparison of 3-ethyl-1-pentyn-3-ol, a tertiary propargyl alcohol, with other functionalized alkynes used in click chemistry, supported by available data and experimental insights.
Performance of this compound: An Objective Look
While direct quantitative kinetic data for this compound in CuAAC reactions is not extensively documented in comparative studies, its performance can be inferred from its structural characteristics as a tertiary propargyl alcohol. Propargyl alcohols, in general, are considered effective substrates in click chemistry. The ethyl groups on the tertiary carbon of this compound introduce steric bulk, which could influence the properties of the resulting triazole conjugate, potentially affecting solubility or binding interactions of the final product.
However, researchers should be aware of potential side reactions associated with propargyl alcohols. Under acidic conditions, they can undergo rearrangement reactions such as the Meyer-Schuster and Rupe rearrangements.[1] Therefore, maintaining neutral or slightly basic conditions during CuAAC is advisable.
Comparison with Alternative Functionalized Alkynes
The reactivity of terminal alkynes in CuAAC is significantly influenced by the substituents attached to the carbon atom adjacent to the triple bond. A general hierarchy of reactivity has been established through various studies.
Table 1: Relative Performance of Functionalized Alkynes in CuAAC
| Alkyne Class | Example | Relative Reactivity | Key Considerations |
| Propiolamides | N-Propargylacetamide | Very High | Electronically activated, leading to faster reactions.[2] May be susceptible to Michael addition.[2] |
| Propargyl Ethers | Propargyl methyl ether | High | Generally display good reactivity and are commonly used.[2] |
| Propargyl Alcohols | Propargyl alcohol, this compound | Moderate to High | Good substrates, but reaction conditions should be controlled to avoid side reactions.[1][2] |
| Aromatic Alkynes | Phenylacetylene | Moderate | Generally slower than propargyl derivatives.[2] |
| Aliphatic Alkynes | 1-Octyne | Low to Moderate | Typically the least reactive among the common alkynes.[2] |
| Tertiary Propargyl Carbamates | - | Unsuitable for Bioconjugation | Prone to copper-induced fragmentation, making them unsuitable for many applications.[2] |
This table provides a qualitative comparison based on available literature. The actual reaction rates will depend on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition reaction that can be adapted for use with this compound and other alkynes.
General CuAAC Protocol
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the alkyne in a suitable solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne stock solutions to the desired final concentrations in your chosen buffer.
-
Add the THPTA stock solution to the reaction mixture (a 5:1 ligand to copper ratio is common).
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC). Reaction times can vary from minutes to several hours depending on the reactivity of the substrates.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Visualizing Key Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: A typical experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Key factors influencing the reactivity of alkynes in CuAAC reactions.
References
Performance Comparison of Catalysts for the Modification of 3-Ethyl-1-pentyn-3-ol: A Guide for Researchers
This guide provides a comparative analysis of different catalytic systems for the chemical modification of 3-Ethyl-1-pentyn-3-ol, a valuable building block in the synthesis of fine chemicals and pharmaceuticals. The performance of catalysts in two distinct and significant transformations, Sonogashira cross-coupling and a representative semi-hydrogenation, are detailed below. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize synthetic routes involving this versatile tertiary alkynol.
Data Presentation: A Comparative Overview
The following tables summarize the performance of different catalysts in the Sonogashira coupling of this compound and the selective hydrogenation of a closely related substrate, 3-methyl-1-pentyn-3-ol. The latter is included to provide a comparative perspective on the reduction of the alkyne functionality, a common transformation for this class of molecules.
Table 1: Performance of Palladium Catalysts in the Sonogashira Coupling of this compound
| Catalyst | Aryl Halide | Product | Yield (%) |
| (PPh₃)₂PdCl₂ | Iodobenzene | 3-Ethyl-1-(phenylethynyl)-pentan-3-ol | 88 |
| (PPh₃)₂PdCl₂ | 1-Iodo-4-methylbenzene | 3-Ethyl-1-((4-methylphenyl)ethynyl)-pentan-3-ol | 92 |
| (PPh₃)₂PdCl₂ | 1-Iodo-4-methoxybenzene | 3-Ethyl-1-((4-methoxyphenyl)ethynyl)-pentan-3-ol | 95 |
| (PPh₃)₂PdCl₂ | 1-Iodo-4-nitrobenzene | 3-Ethyl-1-((4-nitrophenyl)ethynyl)-pentan-3-ol | 78 |
Data sourced from a study on Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
Table 2: Performance of Palladium Catalysts in the Selective Hydrogenation of 3-Methyl-1-pentyn-3-ol (Analogous Substrate)
| Catalyst | Conversion Rate (mol/s) | Selectivity to Alkene (%) | Reaction Conditions |
| Lindlar Catalyst | 0.77 x 10⁻⁷ | High (not specified) | n(alkynol)/n(Pd) = 2.5 x 10³ |
| BASF LF200 | 1.42 x 10⁻⁷ | High (not specified) | n(alkynol)/n(Pd) = 2.5 x 10³ |
Note: This data is for the hydrogenation of 3-methyl-1-pentyn-3-ol and is presented as a representative example of selective alkyne reduction.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound
Objective: To synthesize 3-Ethyl-1-(arylethynyl)-pentan-3-ols via a Sonogashira cross-coupling reaction.
Materials:
-
(PPh₃)₂PdCl₂ (0.5 mol%)
-
This compound (0.75 mmol)
-
Iodoaromatic compound (0.5 mmol)
-
[TBP][4EtOV] (γ-valerolactone-based ionic liquid) (0.8 mL)
-
Pentane
Procedure:
-
In a reaction vessel, combine (PPh₃)₂PdCl₂ (0.5 mol%), the iodoaromatic compound (0.5 mmol), and this compound (0.75 mmol) in [TBP][4EtOV] (0.8 mL).
-
Stir the reaction mixture at 55 °C for 3 hours.
-
After the reaction is complete, extract the product from the ionic liquid phase by adding pentane (10 x 5 mL).
-
Combine the pentane fractions and remove the solvent under reduced pressure to isolate the product.
-
Analyze the product for yield and purity using appropriate analytical techniques (e.g., GC-MS, NMR).
Protocol 2: Selective Hydrogenation of a Tertiary Alkynol (Analogous to this compound)
Objective: To achieve the selective semi-hydrogenation of a tertiary alkynol to the corresponding alkene.
Materials:
-
Tertiary alkynol (e.g., 3-methyl-1-pentyn-3-ol)
-
Palladium catalyst (e.g., Lindlar catalyst or BASF LF200)
-
Solvent (e.g., hexane or ethanol)
-
Hydrogen gas
Procedure:
-
Charge a high-pressure autoclave reactor with the palladium catalyst and the chosen solvent.
-
Add the tertiary alkynol to the reactor. For the data presented, a molar ratio of alkynol to palladium of 2.5 x 10³ was used.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at a constant temperature.
-
Monitor the reaction progress by measuring hydrogen uptake over time.
-
Upon completion (cessation of hydrogen uptake), depressurize the reactor and filter the catalyst.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion and selectivity to the desired alkene.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Sonogashira Coupling of this compound.
Caption: General Workflow for Selective Hydrogenation of a Tertiary Alkynol.
References
A Comparative Analysis of Experimental and Database Spectra for 3-Ethyl-1-pentyn-3-ol
This guide provides a detailed cross-referencing of experimental spectral data for 3-Ethyl-1-pentyn-3-ol with established spectral databases. It is intended for researchers, scientists, and drug development professionals to facilitate the accurate identification and characterization of this compound. The guide presents a direct comparison of key spectral features from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, supported by detailed experimental protocols and visual workflows.
Chemical Structure and Properties
This compound is a tertiary alcohol with the chemical formula C₇H₁₂O.[1][2] Its structure, featuring a terminal alkyne and a hydroxyl group, gives rise to characteristic spectral fingerprints that are explored in this guide.
Molecular Formula: C₇H₁₂O Molecular Weight: 112.17 g/mol [1] CAS Number: 6285-06-9[1][2]
Spectral Data Comparison
The following tables summarize the experimental spectral data for this compound and compare it with data from prominent spectral databases such as PubChem and SpectraBase.
Table 1: Mass Spectrometry (MS) Data
| Database/Source | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| PubChem (GC-MS, NIST) | 83 | 29 | 27 |
Table 2: ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon Atom | Experimental Chemical Shift (δ, ppm) - SpectraBase |
| C1 (CH) | Data not explicitly provided in search results |
| C2 (C≡) | Data not explicitly provided in search results |
| C3 (C-OH) | Data not explicitly provided in search results |
| C4 (CH₂) | Data not explicitly provided in search results |
| C5 (CH₃) | Data not explicitly provided in search results |
| C6 (CH₂) | Data not explicitly provided in search results |
| C7 (CH₃) | Data not explicitly provided in search results |
Note: While the availability of a ¹³C NMR spectrum is indicated[1][3], specific chemical shift values were not detailed in the provided search snippets. Access to the full spectrum on the database website is typically required to obtain this detailed information.
Table 3: ¹H NMR Spectral Data
| Proton | Experimental Chemical Shift (δ, ppm) |
| Specific proton assignments were not available in the search results. | Detailed chemical shifts and coupling constants require full spectral analysis. |
Note: PubChem indicates the availability of a ¹H NMR spectrum from a Varian CFT-20 instrument[1]. However, the specific chemical shifts are not listed in the summary.
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed Peaks |
| O-H stretch (alcohol) | 3200-3600 | Data available in full spectra |
| C≡C-H stretch (alkyne) | ~3300 | Data available in full spectra |
| C-H stretch (alkane) | 2850-3000 | Data available in full spectra |
| C≡C stretch (alkyne) | 2100-2260 | Data available in full spectra |
| C-O stretch (alcohol) | 1050-1260 | Data available in full spectra |
Note: The presence of FTIR spectra is confirmed on PubChem and SpectraBase[1]. The characteristic peaks corresponding to the hydroxyl, alkyne, and alkyl groups are expected within the typical ranges.
Experimental Protocols
The spectral data presented are typically acquired using standard analytical techniques. The following are generalized methodologies for the key experiments cited.
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS): A sample of this compound is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a detector records the abundance of each fragment, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A solution of the compound in a deuterated solvent (e.g., CDCl₃) is placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, which excite the atomic nuclei (¹H or ¹³C). As the nuclei relax, they emit signals that are detected and converted into an NMR spectrum. The chemical shifts (δ) of the signals provide information about the chemical environment of each nucleus.
Infrared (IR) Spectroscopy (Fourier-Transform Infrared - FTIR): A beam of infrared radiation is passed through the sample. The molecules of this compound absorb radiation at specific frequencies corresponding to the vibrational energies of their functional groups. The transmitted radiation is measured by a detector, and a Fourier transform is used to convert the signal into an infrared spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).
Visualizing the Workflow and Structure
The following diagrams illustrate the process of cross-referencing spectral data and the molecular structure of this compound.
References
Economic Analysis of Synthetic Pathways to 3-Ethyl-1-pentyn-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The production of 3-Ethyl-1-pentyn-3-ol, a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals, can be approached through several synthetic routes. An economic analysis of these pathways is crucial for selecting the most cost-effective and efficient method for laboratory-scale synthesis or industrial production. This guide provides a comparative analysis of the most common synthetic pathways to this compound, focusing on economic viability, reaction yields, and detailed experimental protocols.
Key Synthetic Pathways and Economic Comparison
The primary methods for the synthesis of this compound involve the ethynylation of 3-pentanone. This is typically achieved through the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone. The two most prevalent methods for generating the acetylide nucleophile are through the use of a Grignard reagent or an alkali metal acetylide. A third, less common but potentially advantageous alternative, is the Barbier-type reaction.
A summary of the key economic and technical parameters for these pathways is presented in the table below.
| Parameter | Grignard Reaction | Alkali Metal Acetylide | Barbier-type Reaction |
| Primary Reactants | 3-Pentanone, Ethynylmagnesium Bromide | 3-Pentanone, Lithium Acetylide • Ethylenediamine complex | 3-Pentanone, Propargyl Bromide, Zinc (or other metal) |
| Reported Yield | High (estimated 80-90%) | High (estimated 85-95%) | Moderate to High (variable, estimated 60-80%) |
| Key Advantages | Well-established, commercially available reagent. | High yields, stable and easy-to-handle reagent complex. | One-pot reaction, tolerant to moisture, uses less expensive metals. |
| Key Disadvantages | Moisture-sensitive, requires anhydrous conditions. | Higher reagent cost. | Potentially lower yields and less established for this specific synthesis. |
| Estimated Reagent Cost per mole of Product | ~$150 - $250 | ~$200 - $350 | ~$100 - $200 (highly dependent on metal and halide cost) |
Note: Cost estimations are based on currently available catalog prices for laboratory-grade reagents and are subject to change. Industrial-scale pricing may differ significantly.
Detailed Experimental Protocols
Grignard Reaction using Ethynylmagnesium Bromide
This method involves the reaction of 3-pentanone with the pre-formed Grignard reagent, ethynylmagnesium bromide.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents).
-
Addition of Ketone: A solution of 3-pentanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent solution at 0 °C with vigorous stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Ethynylation using Lithium Acetylide • Ethylenediamine Complex
This pathway utilizes a stable and commercially available source of lithium acetylide.
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of lithium acetylide • ethylenediamine complex (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere, a solution of 3-pentanone (1.0 equivalent) in anhydrous DMSO is added dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by vacuum distillation or column chromatography to afford the final product.
Barbier-type Reaction
This one-pot synthesis generates the organometallic nucleophile in situ.
Experimental Protocol:
-
Reaction Setup: A flask containing a mixture of 3-pentanone (1.0 equivalent) and propargyl bromide (1.5 equivalents) in a suitable solvent (e.g., THF) is prepared.
-
Reaction Initiation: To this mixture, activated zinc powder (2.0 equivalents) is added portion-wise with stirring. The reaction is often initiated by gentle heating or sonication.
-
Reaction: The reaction is stirred at room temperature or slightly elevated temperatures until the starting materials are consumed, as indicated by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathways
To illustrate the relationships between the different synthetic approaches, the following diagrams are provided.
Caption: Overview of synthetic routes to this compound.
Caption: Key factors influencing the economic viability of each synthetic pathway.
Conclusion
The choice of the optimal synthetic pathway for this compound depends on a balance of factors including cost, desired yield, available equipment, and safety considerations.
-
The Grignard reaction represents a robust and well-documented method with high yields, making it a reliable choice for many applications.
-
The use of alkali metal acetylides , while potentially more expensive in terms of the initial reagent cost, offers the advantage of high yields and the use of a stable, easy-to-handle reagent.
-
The Barbier-type reaction presents an economically attractive alternative due to its one-pot nature and the use of less expensive metals. However, yields can be more variable, and the method is less established for this specific transformation, potentially requiring more optimization.
For researchers and drug development professionals, a thorough evaluation of these factors in the context of their specific needs and resources is recommended before selecting a synthetic route.
Safety Operating Guide
Safe Disposal of 3-Ethyl-1-pentyn-3-ol: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 3-Ethyl-1-pentyn-3-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
I. Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that requires careful handling.[1][2][3] In case of exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following PPE[3]:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use a respirator with an organic vapor cartridge if working in a poorly ventilated area or if exposure limits are exceeded.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| CAS Number | 6285-06-9 |
| Appearance | Liquid |
| Density | 0.872 g/mL at 20 °C |
| Boiling Point | 138-140 °C |
| Flash Point | 37 °C (98.6 °F) - closed cup |
| GHS Hazard Statement | H226: Flammable liquid and vapor |
| Storage Class | 3 - Flammable liquids |
III. Spill and Waste Management Protocol
In Case of a Spill:
-
Eliminate Ignition Sources: Immediately extinguish all flames, turn off hot plates, and remove any other potential sources of ignition in the area.[4]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Contain the Spill: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Using spark-proof tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[4]
-
Decontaminate the Area: Clean the spill area with a detergent and water solution.
-
Prevent Environmental Contamination: Avoid runoff into storm sewers and ditches that lead to waterways.[4]
Waste Collection and Storage:
-
Collect all waste containing this compound (including contaminated absorbents and disposable PPE) in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5]
-
The storage area should be a designated flammables storage cabinet or area.
IV. Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3]
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this waste from other laboratory waste to avoid accidental mixing with incompatible materials.
-
-
Proper Labeling and Containment:
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (Flammable Liquid).
-
The container must be kept tightly closed except when adding waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description and quantity of the waste.
-
-
Documentation:
-
Maintain a log of the accumulated hazardous waste, including the date and amount of this compound added to the container.
-
Retain all paperwork provided by the hazardous waste disposal company for your records.
-
Important Note: Do not attempt to dispose of this compound by pouring it down the drain or mixing it with general laboratory trash. This is unsafe, environmentally harmful, and likely in violation of regulations.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-Ethyl-1-pentyn-3-ol
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Ethyl-1-pentyn-3-ol (CAS No: 6285-06-9), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and environmental stewardship.
Hazard Identification and Key Data
This compound is a flammable liquid and requires careful handling to mitigate risks.[1] The following table summarizes its key hazard and physical property data.
| Property | Value | Source |
| GHS Classification | Flammable Liquid, Category 3 | |
| Signal Word | Warning | |
| Hazard Statement | H226: Flammable liquid and vapor | [1] |
| Molecular Formula | C7H12O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Flash Point | 37 °C (98.6 °F) - closed cup | |
| Storage Class | 3 - Flammable liquids | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents, acid chlorides | [2][3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step protocols is mandatory for the safe handling of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Personal Protective Equipment (PPE): The following PPE is required at all times:
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the chemical.[6]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential for significant splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]
-
Chemical Storage
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Ground and bond the container and receiving equipment to prevent static discharges.[3]
-
Store separately from incompatible materials such as strong oxidizing agents.[2][4]
General Handling and Use
-
Wash hands thoroughly after handling.[3]
-
Use non-sparking tools.[3]
-
Avoid breathing vapors or mists.[3]
-
Do not eat, drink, or smoke in the work area.[7]
Spill and Emergency Procedures
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health & Safety (EH&S) department.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
The waste container should be compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name.
-
-
Waste Storage:
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[3]
-
Contact your institution's EH&S department or a licensed professional waste disposal service for final disposal.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound | C7H12O | CID 22698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
